(2,5-Dibromopyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dibromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWSAQIWSUIQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855975 | |
| Record name | (2,5-Dibromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227490-32-5 | |
| Record name | (2,5-Dibromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (2,5-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Dibromopyridin-3-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the presence of two bromine atoms and a primary alcohol functional group on the pyridine scaffold. These features allow for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, along with detailed experimental protocols and characterization data.
Chemical and Physical Properties
Table 1: Predicted and General Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₅Br₂NO | Calculated |
| Molecular Weight | 266.92 g/mol | Calculated |
| Appearance | Likely a solid | Inferred from similar compounds |
| Melting Point | Not reported | Expected to be higher than related monobrominated analogs |
| Boiling Point | Not reported | Likely to decompose at high temperatures |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Inferred from functional groups |
| CAS Number | Not definitively assigned in public databases | - |
Synthesis and Experimental Protocols
A plausible and documented synthetic route to this compound involves a two-step process starting from 2,5-dibromopyridine:
-
Formylation: Introduction of a formyl group at the 3-position of 2,5-dibromopyridine.
-
Reduction: Reduction of the resulting 2,5-dibromo-3-pyridinecarboxaldehyde to the corresponding alcohol.
A specific literature procedure describes the selective monolithiation of 2,5-dibromopyridine at the 2-position, followed by formylation with dimethylformamide (DMF) and subsequent in-situ reduction with sodium borohydride.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Lithiation and Formylation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous toluene to make a dilute solution (e.g., 0.017 M).[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.2 eq) in hexanes dropwise to the stirred solution. The reaction mixture is typically stirred for a short period at this temperature to ensure complete lithiation. The low concentration and non-coordinating solvent favor lithiation at the 2-position.[1]
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
In-situ Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three functional groups: the two bromine atoms and the primary alcohol.
-
Bromine Atoms: The bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[2] This allows for the introduction of a wide range of substituents at the 2- and 5-positions of the pyridine ring. The bromine at the 2-position is generally more reactive towards lithiation.[1]
-
Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also be converted to other functional groups, such as ethers, esters, or halides, for further synthetic manipulations.
Diagram 2: Reactivity Map
Caption: Reactivity of this compound's functional groups.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the two protons of the CH₂OH group. - A singlet for the proton of the OH group (can be broad and exchangeable with D₂O). - Two singlets in the aromatic region for the two pyridine ring protons. |
| ¹³C NMR | - A signal for the CH₂OH carbon. - Four signals in the aromatic region for the pyridine ring carbons (two of which will be directly attached to bromine). |
| Mass Spectrometry (MS) | - A molecular ion peak cluster characteristic of a compound containing two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio). |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations for the aromatic and methylene groups. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - C-Br stretching vibrations in the fingerprint region. |
General Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Applications in Drug Discovery
Brominated pyridines are a class of compounds with significant therapeutic potential, exhibiting a range of biological activities including anticancer and antimicrobial effects.[3] The pyridine scaffold is a common motif in many FDA-approved drugs.[3] this compound serves as a key intermediate for the synthesis of novel, highly substituted pyridine derivatives. The ability to selectively functionalize the bromine and hydroxyl groups allows for the creation of diverse chemical libraries for screening against various biological targets. The introduction of bromine atoms can enhance the lipophilicity and binding affinity of a molecule to its target protein.
Safety and Handling
While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for a laboratory chemical. Based on data for similar brominated pyridines, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Although comprehensive data on its properties are scarce, its synthesis and reactivity can be reliably predicted based on established chemical principles and literature on related compounds. The strategic placement of its functional groups offers a platform for the generation of diverse molecular architectures, making it a compound of high interest for researchers in drug discovery and medicinal chemistry. Further investigation into its specific properties and biological activities is warranted.
References
An In-depth Technical Guide to (2,5-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound (2,5-Dibromopyridin-3-yl)methanol is not a commercially available product with a registered CAS number based on available data. This guide provides a hypothesized synthetic route and predicted properties based on established chemical principles and data from structurally related compounds. All experimental work should be conducted by qualified professionals with appropriate safety precautions.
Introduction
This compound is a halogenated pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, along with a hydroxymethyl group at the 3 position, offers multiple sites for functionalization through various organic reactions. This technical guide outlines a plausible synthetic pathway for obtaining this compound, details the necessary experimental protocols, and provides a summary of its predicted physicochemical properties.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous compounds.
| Property | Value |
| Molecular Formula | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available (predicted to be a solid at room temperature) |
| Boiling Point | Not available |
| Solubility | Predicted to be soluble in methanol, ethanol, and chlorinated solvents. |
| CAS Number | Not assigned |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound starts from the commercially available 2,5-dibromo-3-methylpyridine. The synthesis involves a two-step process: radical bromination of the methyl group followed by hydrolysis of the resulting benzylic bromide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Bromomethyl)-2,5-dibromopyridine
This procedure is based on standard protocols for benzylic bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
-
2,5-Dibromo-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromo-3-methylpyridine (1 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-2,5-dibromopyridine.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the benzylic bromide to the corresponding alcohol.
Materials:
-
3-(Bromomethyl)-2,5-dibromopyridine (from Step 1)
-
Acetone
-
Water
-
Calcium carbonate (optional, to neutralize HBr formed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 3-(bromomethyl)-2,5-dibromopyridine in a mixture of acetone and water.
-
Add calcium carbonate (optional).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms. The ¹H NMR should show a characteristic singlet for the CH₂OH protons and two distinct signals for the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band characteristic of the O-H stretch of the alcohol group.
Applications in Research and Development
This compound is a promising intermediate for the synthesis of more complex molecules. The bromine atoms can be selectively functionalized using various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing further avenues for molecular elaboration. These properties make it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.
Caption: Potential synthetic transformations of this compound.
Spectroscopic Profile of (2,5-Dibromopyridin-3-yl)methanol: A Technical Overview
For Immediate Release
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics for (2,5-Dibromopyridin-3-yl)methanol. These predictions are derived from the known spectral data of related brominated pyridine derivatives and compounds containing similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 8.0 - 8.2 | d | ~ 2-3 |
| H-6 | ~ 8.5 - 8.7 | d | ~ 2-3 |
| -CH₂- | ~ 4.7 | s | - |
| -OH | Variable | br s | - |
Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 140 - 145 |
| C-3 | ~ 135 - 140 |
| C-4 | ~ 140 - 145 |
| C-5 | ~ 120 - 125 |
| C-6 | ~ 150 - 155 |
| -CH₂OH | ~ 60 - 65 |
Predicted solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C, C=N stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |
| C-O stretch (primary alcohol) | ~ 1050 | Strong |
| C-Br stretch | 500 - 600 | Strong |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 267, 269, 271 | Molecular ion with characteristic isotopic pattern for two bromine atoms. |
| [M-H₂O]⁺ | 249, 251, 253 | Loss of water. |
| [M-CH₂OH]⁺ | 236, 238, 240 | Loss of the hydroxymethyl group. |
Ionization method: Electron Ionization (EI).
General Experimental Protocols
The following are generalized experimental procedures for acquiring the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a spectrum could be recorded from a thin film of the sample deposited on a salt plate. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) to induce fragmentation. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions would be recorded. The isotopic distribution pattern for ions containing bromine would be a key diagnostic feature.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Stability and Storage of (2,5-Dibromopyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the stability and storage of (2,5-Dibromopyridin-3-yl)methanol. Due to a lack of specific studies on this particular compound, this guide consolidates data from analogous brominated pyridine and pyridylmethanol derivatives to infer its stability profile and provide best-practice recommendations for its handling and storage.
Chemical Identity and Properties
This compound is a halogenated pyridylmethanol derivative. While specific, experimentally determined properties for this compound are not widely published, data for similar structures provide valuable insights.
| Property | Inferred Data for this compound | Citation |
| Molecular Formula | C₆H₅Br₂NO | |
| Molecular Weight | 266.92 g/mol | |
| Appearance | Likely a solid at room temperature | [1] |
| Storage Temperature | 2-8°C recommended for analogous compounds | [1] |
Stability Profile
The stability of this compound is crucial for its use in research and drug development to ensure the integrity and reproducibility of experimental results. While direct stability data is unavailable, the following sections outline its expected stability based on the chemistry of related compounds.
General Chemical Stability
Brominated pyridine derivatives are generally stable under standard laboratory conditions. It is anticipated that this compound is stable at room temperature when protected from light and moisture.
Potential Degradation Pathways
Several degradation pathways could potentially affect the stability of this compound, primarily involving the bromine substituents and the methanol group.
-
Hydrolysis: The carbon-bromine bond on the pyridine ring can be susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions or in the presence of certain catalysts. This would lead to the formation of hydroxypyridine derivatives.
-
Oxidation: The primary alcohol (methanol) group is susceptible to oxidation, which would convert it to the corresponding aldehyde or carboxylic acid. This can be initiated by atmospheric oxygen over long-term storage or by incompatible oxidizing agents.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[2] Photolytic cleavage of the C-Br bond can generate radical species, leading to a variety of degradation products.
-
Thermal Decomposition: While many pyridylmethanols exhibit good thermal stability, elevated temperatures can lead to decomposition.[3] For instance, the thermal decomposition of some metal-pyridylethylene complexes begins at temperatures around 275-350°C.[4]
-
Microbial Degradation: Pyridine and its derivatives can be subject to biodegradation by various microorganisms.[5][6] The rate and pathway of degradation are highly dependent on the specific substituents on the pyridine ring.[6]
A logical workflow for assessing the stability of this compound is presented below.
Caption: Proposed workflow for stability testing of this compound.
Recommended Storage Conditions
Based on information for analogous compounds, the following storage conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommendation | Rationale | Citation |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. | [1] |
| Light | Store in the dark (e.g., in an amber vial or a light-proof container) | To prevent photodegradation. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation of the methanol group. | |
| Container | Tightly sealed container | To prevent moisture ingress and subsequent hydrolysis. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid chemical reactions that could lead to degradation. |
Experimental Protocols for Stability Assessment
As no specific stability studies for this compound have been published, this section provides a general experimental protocol for assessing its stability.
Forced Degradation Study
Objective: To identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see section 4.2). Characterize any significant degradation products using LC-MS and NMR.
Development of a Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
The logical relationship for handling and storing this compound to maintain its stability is illustrated in the diagram below.
Caption: Factors influencing the stability of this compound and recommended mitigation strategies.
Conclusion
While specific stability data for this compound is not currently available in the public domain, a conservative approach to its storage and handling is recommended based on the known properties of analogous brominated pyridylmethanols. Storing the compound at 2-8°C, protected from light and moisture, and under an inert atmosphere is advisable to ensure its long-term stability. For critical applications, it is strongly recommended that researchers perform their own stability assessments using the methodologies outlined in this guide.
References
- 1. (3,6-Dibromopyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (2,5-Dibromopyridin-3-yl)methanol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, potential synthesis, and handling of (2,5-Dibromopyridin-3-yl)methanol (CAS No. 1227490-32-5), a key intermediate for consideration in pharmaceutical and agrochemical research.
Commercial Availability
This compound is available from several specialized chemical suppliers. While pricing is typically provided upon request, the following table summarizes key information regarding its availability.
| Supplier | CAS Number | Purity | Available Quantities | Contact for Pricing |
| Falcon Life Sciences Pvt. Ltd. | 1227490-32-5 | ≥98% (HPLC)[1] | 5g, 25g, 50g, 100g, 500g, 1kg, 10kg[1] | Available upon request |
| Acmec Biochemical | 1227490-32-5 | 98% | Not specified | Available upon request |
| Bepharm.Ltd | 1227490-32-5 | 95% | 1g | Available upon request |
| BLD Pharm | 1227490-32-5 | Not specified | Not specified | Available upon request[2] |
| Chiba Pharmaceutical Science and technology Co, Ltd. | 1227490-32-5 | Not specified | Not specified | Available upon request[3] |
| BIOZOL | 1227490-32-5 | Not specified | Not specified | Available upon request[4] |
| Amaybio | 1227490-32-5 | ≥95% | 1g | Available upon request[5] |
Physicochemical Properties
| Property | Value |
| CAS Number | 1227490-32-5 |
| Molecular Formula | C₆H₅Br₂NO[3] |
| Appearance | Powder[1] |
| Storage | Store in a cool, dry place[1] |
Proposed Synthesis Protocol
Step 1: Synthesis of 2,5-Dibromopyridine-3-carbaldehyde via Lithiation and Formylation
This step is adapted from procedures for selective lithiation of 2,5-dibromopyridine.[6] The solvent and concentration are critical for achieving the desired regioselectivity.
-
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromopyridine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is typically stirred for a specified period to ensure complete lithiation.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for a designated time before slowly warming to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2,5-dibromopyridine-3-carbaldehyde.
-
Step 2: Reduction of 2,5-Dibromopyridine-3-carbaldehyde to this compound
This is a standard reduction of an aldehyde to a primary alcohol.
-
Materials:
-
2,5-Dibromopyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Deionized water
-
Solvents for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the 2,5-dibromopyridine-3-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully add deionized water to quench the excess NaBH₄.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthesis and a general workflow for acquiring and utilizing a research chemical.
Caption: Proposed two-step synthesis of this compound.
Caption: General workflow for acquiring and using a research chemical.
Applications in Research and Drug Development
Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug design.[7] Halogenated pyridines, such as this compound, serve as versatile building blocks for introducing the pyridine moiety into larger, more complex molecules. The bromine atoms can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the construction of diverse chemical libraries for drug screening. The hydroxymethyl group provides a handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester. The use of deuterated pyridine building blocks, for instance, is a strategy employed in drug discovery to potentially improve metabolic stability.[8]
Disclaimer: This document is intended for informational purposes for research and development professionals. The proposed synthesis protocol is based on established chemical principles and has not been experimentally validated. All chemical handling should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.
References
- 1. This compound, CasNo.1227490-32-5 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 2. 1310416-58-0|(6-Bromo-5-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 3. Chiba Pharmaceutical Science and technology Co, Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. Product List | BIOZOL [biozol.de]
- 5. This compound - CAS:1227490-32-5 - 阿镁生物 [amaybio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with (2,5-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of (2,5-Dibromopyridin-3-yl)methanol. The protocols and data presented are based on established methodologies for similar 2,5-dihalopyridine systems and serve as a comprehensive guide for the synthesis of novel substituted pyridine derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures. This compound is a versatile building block, offering two reactive sites for selective functionalization. The bromine atoms at the C2 and C5 positions of the pyridine ring exhibit differential reactivity, allowing for controlled, stepwise, or double Suzuki couplings to introduce diverse aryl or vinyl substituents. The presence of the hydroxymethyl group at the C3 position offers a further point for chemical modification.
Regioselectivity in Suzuki Coupling of 2,5-Dibromopyridines
In Suzuki coupling reactions of 2,5-dibromopyridine derivatives, the bromine at the 2-position is generally more reactive towards oxidative addition to the palladium(0) catalyst. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic. Consequently, mono-substitution typically occurs preferentially at the 2-position. However, the choice of catalyst, ligands, and reaction conditions can influence and, in some cases, reverse this selectivity. For disubstitution, harsher reaction conditions or a higher excess of the boronic acid and catalyst are typically required.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes expected yields for the mono- and di-Suzuki coupling of this compound with various arylboronic acids. These values are extrapolated from reactions with analogous 2,5-dibromopyridine and 2,5-dibromo-3-substituted heterocyclic systems.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | (5-Bromo-2-phenylpyridin-3-yl)methanol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | (5-Bromo-2-(4-methoxyphenyl)pyridin-3-yl)methanol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 3 | 4-Fluorophenylboronic acid | (5-Bromo-2-(4-fluorophenyl)pyridin-3-yl)methanol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82 |
| 4 | Thiophene-2-boronic acid | (5-Bromo-2-(thiophen-2-yl)pyridin-3-yl)methanol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 14 | 78 |
| 5 | Phenylboronic acid | (2,5-Diphenylpyridin-3-yl)methanol | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 75 |
| 6 | 4-Methoxyphenylboronic acid | (2,5-Bis(4-methoxyphenyl)pyridin-3-yl)methanol | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 79 |
Experimental Protocols
Note on the Hydroxymethyl Group: The free hydroxyl group in this compound may not interfere with the Suzuki coupling under standard basic conditions. However, for sensitive substrates or to avoid potential side reactions, protection of the hydroxyl group (e.g., as a silyl ether) may be considered. The following protocols assume the reaction is performed on the unprotected alcohol.
Protocol 1: Mono-Suzuki Coupling at the 2-Position
This protocol is designed for the selective mono-arylation of this compound at the C2 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture of Toluene:Ethanol:Water (4:1:1, 10 mL).
-
Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired (5-Bromo-2-arylpyridin-3-yl)methanol.
Protocol 2: Double Suzuki Coupling
This protocol is for the di-arylation of this compound at both the C2 and C5 positions.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-Dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add ethyl acetate (30 mL) and water (30 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under vacuum.
-
Purify the residue by flash column chromatography on silica gel to yield the (2,5-Diarylpyridin-3-yl)methanol product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The following diagram outlines the general experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: A typical laboratory workflow for Suzuki coupling reactions.
Application Notes and Protocols for the Buchwald-Hartwig Amination of (2,5-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of (2,5-Dibromopyridin-3-yl)methanol. The methodologies outlined herein are designed to facilitate the synthesis of 2-amino-5-bromo-3-(hydroxymethyl)pyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis.[2] When applied to dihalogenated pyridines, such as this compound, the reaction can be directed to achieve selective mono-amination.
Regioselectivity in the Amination of 2,5-Dihalopyridines
A key consideration in the Buchwald-Hartwig amination of 2,5-dihalopyridines is the regioselectivity of the C-N bond formation. Generally, the C2 position of the pyridine ring is more susceptible to oxidative addition to the palladium(0) catalyst compared to the C5 position. This preference is attributed to the electronic properties of the pyridine ring, making the C2-Br bond more reactive.[3] Consequently, the Buchwald-Hartwig amination of this compound is expected to selectively yield the corresponding 2-amino-5-bromopyridine derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of the closely related substrate, 2,5-dibromopyridine. This data serves as a valuable starting point for the optimization of reactions with this compound.
Table 1: Palladium-Catalyzed Mono-amination of 2,5-Dibromopyridine with Various Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 96[4] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| Benzylamine | PdCl₂(dppf) (5) | - | NaOtBu | THF | 65 | 16 | 91 |
| Indole | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ | Dioxane | 100 | 20 | 82 |
Table 2: Screening of Reaction Parameters for the Mono-amination of 2,5-Dibromopyridine with Aniline
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 96[4] |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 92 |
| Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 88 |
| Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | 75 |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 94 |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 90 |
Experimental Protocols
General Protocol for the Selective Mono-amination of this compound
This protocol provides a general procedure for the selective mono-amination of this compound at the C2 position. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stir bar and heating mantle/hot plate
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-bromo-3-(hydroxymethyl)pyridine derivative.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for (2,5-Dibromopyridin-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dibromopyridin-3-yl)methanol is a versatile, di-halogenated pyridine derivative that holds significant potential as a building block in the synthesis of novel therapeutic agents. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. The presence of two bromine atoms at the 2- and 5-positions, along with a hydroxymethyl group at the 3-position, offers multiple points for chemical modification, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the strategic utilization of this compound in the discovery and development of new drug candidates, with a particular focus on kinase inhibitors.
The differential reactivity of the bromine atoms on the pyridine ring allows for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the bromine at the 5-position. This regioselectivity is crucial for the controlled, stepwise synthesis of complex molecules. The hydroxymethyl group provides an additional handle for modification or can participate in key hydrogen bonding interactions within the active site of a target protein.
Synthetic Utility and Strategy
The primary utility of this compound in medicinal chemistry lies in its application as a scaffold for the generation of libraries of compounds for high-throughput screening. A general synthetic strategy involves a two-step modification of the pyridine core, leveraging the differential reactivity of the two bromine atoms.
A proposed synthetic workflow is outlined below:
This sequential cross-coupling approach allows for the introduction of a wide variety of substituents at the 2- and 5-positions, enabling the fine-tuning of the molecule's pharmacological and pharmacokinetic properties.
Application in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2,5-disubstituted pyridine scaffold has been identified as a promising framework for the development of potent and selective kinase inhibitors. Molecules derived from this compound can be designed to target the ATP-binding site of kinases, with the pyridine nitrogen acting as a hinge-binding element and the substituents at the 2- and 5-positions exploring different pockets of the active site.
Hypothetical Kinase Inhibition Data
The following table summarizes hypothetical in vitro activity of a series of compounds synthesized from this compound, targeting a hypothetical MAP Kinase (MAPK).
| Compound ID | R1 (at C2) | R2 (at C5) | MAPK IC50 (nM) |
| DBP-001 | Phenyl | - | 1500 |
| DBP-002 | 4-Fluorophenyl | - | 850 |
| DBP-003 | Phenyl | Ethynylphenyl | 250 |
| DBP-004 | 4-Fluorophenyl | Ethynylphenyl | 75 |
| DBP-005 | 4-Morpholinophenyl | Ethynylphenyl | 25 |
Targeted Signaling Pathway
Kinase inhibitors derived from this scaffold could potentially modulate signaling pathways critical for cell proliferation and survival, such as the MAP Kinase pathway.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (5-bromo-2-arylpyridin-3-yl)methanol.
Protocol 2: Sonogashira Cross-Coupling at the C5-Position
This protocol details the subsequent coupling of an alkyne at the 5-position of the mono-substituted intermediate.
Materials:
-
(5-Bromo-2-arylpyridin-3-yl)methanol
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add (5-bromo-2-arylpyridin-3-yl)methanol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and TEA.
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,5-disubstituted pyridin-3-yl)methanol derivative.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the target kinase enzyme, and the inhibitor dilutions. Include "no enzyme" and "no inhibitor" controls.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel, biologically active molecules. The strategic placement of its functional groups allows for a controlled and divergent synthetic approach to generate compound libraries with significant chemical diversity. The protocols and strategies outlined in these application notes provide a framework for researchers to explore the potential of this scaffold in the development of new therapeutics, particularly in the area of kinase inhibition.
Application Notes and Protocols for the Synthesis of Trisubstituted Pyridines from (2,5-Dibromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic guide and detailed protocols for the synthesis of a diverse library of trisubstituted pyridines, starting from the versatile building block, (2,5-Dibromopyridin-3-yl)methanol. The methodologies described herein leverage regioselective palladium-catalyzed cross-coupling reactions and subsequent functionalization of the hydroxymethyl group, offering multiple pathways to novel chemical entities for drug discovery and development.
The pyridine scaffold is a highly privileged motif in medicinal chemistry, and the ability to introduce substituents at three distinct positions with precision is of paramount importance for structure-activity relationship (SAR) studies.[1][2] The strategies outlined below provide a robust framework for accessing 2,3,5-trisubstituted pyridine analogs, which have shown potential as potent inhibitors in various signaling pathways.[3]
Synthetic Strategy Overview
The synthetic approach is centered on the sequential functionalization of the 2, 5, and 3-positions of the pyridine ring. The bromine atoms at the C2 and C5 positions serve as handles for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The hydroxymethyl group at the C3 position can be protected and carried through the coupling steps or oxidized to an aldehyde to enable further diversification through reactions like Grignard additions, Wittig olefinations, and reductive aminations.
The regioselectivity of the cross-coupling reactions is a key consideration. In many instances, the C2 position of the pyridine ring is more reactive towards palladium-catalyzed couplings than the C5 position, allowing for a sequential and controlled introduction of different substituents.[4]
Part 1: Protection of the Hydroxymethyl Group
To prevent interference of the acidic proton of the hydroxymethyl group with organometallic reagents or strong bases used in subsequent steps, it is often necessary to protect it. Silyl ethers are a common and reliable choice for protecting alcohols due to their ease of formation and selective removal under mild conditions.[5][6][7] A frequently used silyl ether protecting group is the tert-butyldimethylsilyl (TBDMS) group.
Experimental Protocol: TBDMS Protection of this compound
This protocol describes the protection of the primary alcohol as a TBDMS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.
| Reactant | Reagents and Conditions | Typical Yield |
| This compound | TBDMS-Cl, Imidazole, DMF, Room Temperature, 12-16 h | 90-98% |
Part 2: Sequential Palladium-Catalyzed Cross-Coupling Reactions
With the hydroxymethyl group protected, the 2- and 5-positions can be sequentially functionalized using a variety of palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[8]
This protocol describes the selective introduction of an aryl or heteroaryl group at the C2 position.
Materials:
-
TBDMS-protected this compound
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine the TBDMS-protected this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-aryl-5-bromo-3-(TBDMS-oxymethyl)pyridine.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Typical Yield |
| TBDMS-protected this compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 70-90% |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing a variety of primary or secondary amines to the pyridine core.[4][9]
This protocol details the introduction of an amino group at the C2 position.
Materials:
-
TBDMS-protected this compound
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill with an inert gas.
-
Add a solution of the TBDMS-protected this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Heat the mixture at 100-110 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the 2-amino-5-bromo-3-(TBDMS-oxymethyl)pyridine derivative.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |
| TBDMS-protected this compound | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 65-85% |
C. Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds by reacting the bromopyridine with a terminal alkyne.[10][11][12]
This protocol outlines the introduction of an alkynyl group at the C2 position.
Materials:
-
TBDMS-protected this compound
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve the TBDMS-protected this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and Et₃N (2:1 v/v).
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours.
-
Once the reaction is complete, filter the mixture through Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2-alkynyl-5-bromo-3-(TBDMS-oxymethyl)pyridine.
| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base/Solvent | Typical Yield |
| TBDMS-protected this compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N/THF | 75-95% |
Part 3: Functionalization of the C3-Hydroxymethyl Group
The hydroxymethyl group at the C3 position offers a valuable point for further diversification. This can be achieved by oxidizing the alcohol to an aldehyde, which can then undergo a variety of subsequent reactions.
A. Oxidation of the Hydroxymethyl Group
A mild oxidation is required to convert the primary alcohol to an aldehyde without affecting the other functional groups on the pyridine ring.[4][9][13][14][15]
This protocol describes the oxidation of the hydroxymethyl group to an aldehyde.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain 2,5-Dibromo-3-formylpyridine.
| Substrate | Reagent | Solvent | Typical Yield |
| This compound | Dess-Martin periodinane | DCM | 85-95% |
B. Diversification of the Aldehyde
The resulting 2,5-Dibromo-3-formylpyridine is a key intermediate for introducing further diversity.
The addition of Grignard reagents to the aldehyde will generate secondary alcohols.[10][16][17][18]
Materials:
-
2,5-Dibromo-3-formylpyridine
-
Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve 2,5-Dibromo-3-formylpyridine (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent (1.2 eq) dropwise.
-
Stir at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography.
The Wittig reaction converts the aldehyde to an alkene.[11][19][20][21][22]
Materials:
-
2,5-Dibromo-3-formylpyridine
-
Wittig reagent (e.g., Methyltriphenylphosphonium bromide) (1.5 eq)
-
Strong base (e.g., n-Butyllithium)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend the phosphonium salt (1.5 eq) in anhydrous THF.
-
Cool to 0 °C and add the strong base dropwise to form the ylide.
-
Stir for 30 minutes, then add a solution of 2,5-Dibromo-3-formylpyridine (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water and extract with diethyl ether.
-
Dry, concentrate, and purify the product by column chromatography.
Reductive amination introduces a new amino group by reacting the aldehyde with an amine in the presence of a reducing agent.[2][12][23][24]
Materials:
-
2,5-Dibromo-3-formylpyridine
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2,5-Dibromo-3-formylpyridine (1.0 eq) and the amine (1.1 eq) in anhydrous DCM.
-
Stir for 30 minutes to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Stir at room temperature for 12-16 hours.
-
Quench with saturated aqueous sodium bicarbonate solution.
-
Extract with DCM, dry the organic layer, concentrate, and purify by chromatography.
Visualizations
Caption: Synthetic pathways to trisubstituted pyridines.
Caption: General experimental workflows.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. jackwestin.com [jackwestin.com]
- 15. Khan Academy [khanacademy.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Wittig reaction - Wikipedia [en.wikipedia.org]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 24. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: Selective Functionalization of the C-2 Position of (2,5-Dibromopyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2,5-Dibromopyridin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure features three distinct points for modification: the two bromine atoms at the C-2 and C-5 positions and the hydroxymethyl group at C-3. The ability to selectively functionalize one position while leaving the others intact is crucial for the synthesis of complex molecular architectures. This document provides detailed protocols for the selective functionalization of the C-2 position, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the C-2 bromine atom compared to the C-5 position in dihalopyridines allows for regioselective C-C bond formation, enabling the synthesis of a diverse library of 2-aryl-5-bromo-3-(hydroxymethyl)pyridine derivatives.
Principle of the Reaction: The Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. The catalytic cycle, which is central to this transformation, consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond at the C-2 position of the pyridine ring. This is typically the rate-determining step and occurs preferentially at the more electron-deficient C-2 position.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
This method is valued for its mild reaction conditions, tolerance of a wide range of functional groups (including the hydroxymethyl group in the target substrate), and the commercial availability of a vast array of boronic acids.
Data Presentation: C-2 Arylation via Suzuki-Miyaura Coupling
The following table summarizes representative yields for the selective Suzuki-Miyaura cross-coupling at the C-2 position of 2,5-dihalopyridine and related scaffolds. While data for the exact this compound substrate is not extensively published, these examples with structurally similar substrates provide a strong indication of expected reactivity and yields under various conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 14 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 14 | 88 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 16 | 78 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 12 | 82 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 15 | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | THF/H₂O | 80 | 18 | 81 |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura arylation at the C-2 position of this compound.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flask, etc.)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.5 mmol), and the palladium catalyst (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours, indicated by the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL) to remove residual base and water-soluble impurities, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-5-bromo-3-(hydroxymethyl)pyridine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle and a typical laboratory workflow for the described functionalization.
Application Notes and Protocols: Selective Reaction at the C-5 Bromine of (2,5-Dibromopyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2,5-Dibromopyridin-3-yl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its two bromine atoms at the C-2 and C-5 positions exhibit different reactivities, presenting a synthetic challenge for regioselective functionalization. Typically, in dihalopyridines, the C-2 position (α to the nitrogen) is more electron-deficient and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1] Consequently, achieving selective functionalization at the less reactive C-5 position requires carefully optimized conditions.
These application notes provide detailed protocols for achieving selective C-5 functionalization of this compound via common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The methodologies described herein are designed to override the intrinsic reactivity of the C-2 position, enabling the synthesis of diverse 5-substituted-2-bromopyridine derivatives.
Selective C-5 Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[2][3] To achieve C-5 selectivity on the this compound scaffold, the choice of catalyst, ligand, and base is critical. Bulky phosphine ligands can sterically hinder the more accessible C-2 position, thereby promoting reaction at the C-5 position.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 82 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 14 | 88 |
Experimental Protocol: General Procedure for C-5 Selective Suzuki Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 5 mL).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-bromopyridin-3-yl)methanol.
Selective C-5 Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C-5 position and a terminal alkyne.[4][5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Quantitative Data Summary
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 91 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Diisopropylamine | Toluene | 70 | 10 | 87 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | DMF | 50 | 12 | 84 |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 65 | 8 | 89 |
Experimental Protocol: General Procedure for C-5 Selective Sonogashira Coupling
-
To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in the specified solvent (e.g., THF, 5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%).
-
Add the base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv) followed by the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction mixture under an argon atmosphere at the specified temperature for the indicated time.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to obtain the desired (5-(alkynyl)-2-bromopyridin-3-yl)methanol product.
Selective C-5 Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] The use of sterically hindered, electron-rich phosphine ligands is crucial for achieving high selectivity and yields for the amination at the C-5 position.
Quantitative Data Summary
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 81 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 18 | 86 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Dioxane | 110 | 24 | 77 |
Experimental Protocol: General Procedure for C-5 Selective Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in the specified anhydrous solvent (e.g., Toluene, 4 mL).
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at the specified temperature and stir for the indicated time.
-
After completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to afford the (5-amino-2-bromopyridin-3-yl)methanol derivative.
Visualizations
Caption: General reaction scheme for selective C-5 functionalization.
Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
oxidation of the methanol group in (2,5-Dibromopyridin-3-yl)methanol
Abstract
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol group in (2,5-Dibromopyridin-3-yl)methanol to its corresponding aldehyde, 2,5-Dibromopyridine-3-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a comparative analysis of several common oxidation methods, including Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and Swern oxidation. Detailed, step-by-step protocols are provided to guide researchers in achieving high-yield, clean conversions suitable for a drug development environment.
Introduction
This compound is a key heterocyclic building block. Its oxidation to 2,5-Dibromopyridine-3-carbaldehyde provides a versatile intermediate for introducing further molecular complexity through reactions such as Wittig olefination, reductive amination, and aldol condensations. The selective oxidation of the primary alcohol without affecting the dibromopyridine ring or causing over-oxidation to the carboxylic acid is paramount. The choice of oxidant and reaction conditions is therefore critical to ensure high purity and yield of the desired aldehyde. This note evaluates several reliable methods for this transformation.
Overview of Oxidation Methods
Several methods are suitable for the oxidation of primary alcohols to aldehydes.[1][2] For a substrate like this compound, which is an activated heterocyclic methanol, the following methods are particularly relevant:
-
Manganese Dioxide (MnO₂): MnO₂ is a mild, heterogeneous oxidant highly effective for the selective oxidation of allylic, benzylic, and heterocyclic alcohols.[3] Its primary advantages are the mild, neutral reaction conditions and a simple workup, which typically involves filtering off the solid manganese oxides.[4] An excess of the reagent is often required for optimal results.[4]
-
Dess-Martin Periodinane (DMP): The DMP oxidation is a widely used method that employs a hypervalent iodine reagent to convert primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] It is known for its mild, neutral conditions, rapid reaction times at room temperature, and broad functional group tolerance.[5][7] The workup is straightforward, though the periodinane byproduct must be removed.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[8][9] The Swern oxidation is highly reliable and generally avoids over-oxidation.[10][11] Its main drawback is the production of the foul-smelling byproduct, dimethyl sulfide, which requires careful handling and quenching.[8][12]
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent for oxidizing primary alcohols to aldehydes without significant formation of the carboxylic acid.[13][14][15] However, the toxicity and disposal concerns associated with chromium-based reagents have led to its replacement by methods like DMP and Swern oxidation in many applications.[14][16]
Comparative Data of Oxidation Protocols
The following table summarizes typical reaction conditions and expected outcomes for the oxidation of this compound based on established literature for similar substrates.
| Oxidation Method | Oxidizing Agent & Reagents | Solvent | Temperature | Typical Time | Yield Range | Key Advantages & Disadvantages |
| Manganese Dioxide | Activated MnO₂ (10-20 eq.) | Dichloromethane (DCM) or Chloroform | Room Temp. to Reflux | 2 - 24 h | 75-95% | Pro: Simple filtration workup, mild conditions.[4] Con: Requires large excess of reagent, reaction time can be long. |
| Dess-Martin | DMP (1.1 - 1.5 eq.), optional NaHCO₃ | Dichloromethane (DCM) | Room Temperature | 1 - 3 h | 85-98% | Pro: Very mild, fast, high yielding, neutral pH.[5][6] Con: Reagent is expensive and can be shock-sensitive.[17] |
| Swern | DMSO (2.2 eq.), Oxalyl Chloride (1.5 eq.), Triethylamine (5 eq.) | Dichloromethane (DCM) | -78 °C to Room Temp. | 1 - 2 h | 80-95% | Pro: High yields, avoids toxic metals, reliable.[8] Con: Requires cryogenic temps, produces malodorous DMS.[9][12] |
| PCC | PCC (1.5 eq.), Celite or Alumina | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | 70-90% | Pro: Well-established, simple procedure.[14] Con: Toxic chromium reagent, difficult workup.[16] |
Experimental Workflow Overview
Caption: General experimental workflow for the oxidation of this compound.
Detailed Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
**Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂) **
This protocol is recommended for its mild conditions and simple workup.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂, high purity)
-
Anhydrous Dichloromethane (DCM)
-
Celite®
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration), add activated MnO₂ (15 eq. by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take between 4 to 24 hours depending on the activity of the MnO₂.[3]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids.
-
Wash the filter cake thoroughly with several portions of DCM.
-
Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude aldehyde by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
This protocol is ideal for rapid, small-to-medium scale synthesis with high yields.[6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if required.
Protocol 3: Swern Oxidation
This protocol is a robust and scalable method but requires low-temperature capabilities.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Triethylamine (Et₃N)
-
Anhydrous solvents and glassware are essential.
Procedure:
-
Set up a three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DCM (0.2 M) and oxalyl chloride (1.5 eq.).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM, again maintaining the temperature below -65 °C. Stir for 30 minutes.[9]
-
Add triethylamine (5.0 eq.) dropwise, ensuring the temperature remains below -60 °C. A thick white precipitate will form.
-
After stirring for an additional 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 30 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship of Reagents in Swern Oxidation
Caption: Key reagent interactions and intermediates in the Swern oxidation pathway.[12]
References
- 1. jackwestin.com [jackwestin.com]
- 2. Khan Academy [khanacademy.org]
- 3. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,5-Dibromopyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (2,5-Dibromopyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and plausible synthetic strategy involves a multi-step process. This typically starts with the bromination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom, yielding 2,5-dibromo-3-methylpyridine. This intermediate can then be oxidized to 2,5-dibromonicotinic acid, which is subsequently reduced to the target alcohol, this compound.
Q2: What are the critical steps that affect the overall yield?
A2: The two most critical steps impacting the overall yield are the Sandmeyer reaction for the synthesis of the dibrominated precursor and the final reduction of the carboxylic acid. The Sandmeyer reaction can be prone to side reactions and incomplete conversion, while the reduction step requires careful selection of the reducing agent to avoid dehalogenation or reduction of the pyridine ring.
Q3: Are there any major safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are crucial. Bromine is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if allowed to dry; always keep them in solution and at low temperatures. Strong reducing agents like Lithium aluminum hydride (LiAlH4) are pyrophoric and react violently with water.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Part 1: Synthesis of 2,5-Dibromo-3-methylpyridine
Problem 1: Low yield in the bromination of 2-amino-3-methylpyridine.
-
Possible Cause: Incomplete reaction or formation of polybrominated byproducts.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Control stoichiometry: Carefully control the amount of brominating agent (e.g., Br2 or NBS) to avoid over-bromination.
-
Temperature control: Maintain the recommended reaction temperature. For bromination with liquid bromine, the reaction is often carried out at 50-60°C after an initial addition at a lower temperature.[1]
-
Problem 2: Low yield and/or formation of tar-like byproducts during the Sandmeyer reaction.
-
Possible Cause: Decomposition of the diazonium salt or side reactions.
-
Solution:
-
Temperature control: Strictly maintain the temperature between -5 to 10°C during the diazotization and the addition of the copper(I) bromide catalyst.[1]
-
Slow addition: Add the sodium nitrite solution dropwise to control the reaction rate and temperature.
-
Fresh reagents: Use freshly prepared sodium nitrite solution and high-quality cuprous bromide.
-
Part 2: Oxidation of 2,5-Dibromo-3-methylpyridine to 2,5-Dibromonicotinic Acid
Problem 3: Incomplete oxidation of the methyl group.
-
Possible Cause: Insufficient oxidizing agent or reaction time.
-
Solution:
-
Choice of oxidant: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid are typically used. Ensure the correct stoichiometry is used.
-
Reaction conditions: The reaction often requires elevated temperatures and prolonged reaction times. Monitor the reaction by TLC or HPLC.
-
Problem 4: Low isolated yield of 2,5-Dibromonicotinic Acid.
-
Possible Cause: Difficulty in isolating the product from the reaction mixture.
-
Solution:
-
pH adjustment: The product is a carboxylic acid and can be precipitated from the aqueous solution by adjusting the pH to its isoelectric point.
-
Extraction: If the product has some solubility in organic solvents, extraction can be performed after acidification of the aqueous layer.
-
Part 3: Reduction of 2,5-Dibromonicotinic Acid to this compound
Problem 5: Low yield of the final product, this compound.
-
Possible Cause: Incomplete reduction or decomposition of the starting material/product.
-
Solution:
-
Choice of reducing agent: Use a suitable reducing agent. Borane (BH3) complexes (e.g., BH3-THF) are often preferred for the selective reduction of carboxylic acids in the presence of other functional groups.[2][3] Lithium aluminum hydride (LiAlH4) can also be used but may be less selective.[4][5]
-
Anhydrous conditions: Ensure strictly anhydrous conditions, as both borane and LiAlH4 react with water.
-
Reaction temperature: The reduction is typically carried out at room temperature or with gentle heating.
-
Problem 6: Formation of dehalogenated byproducts.
-
Possible Cause: The reducing agent is too harsh and is reducing the C-Br bonds.
-
Solution:
-
Milder reducing agent: If dehalogenation is observed with LiAlH4, switch to a milder reducing agent like borane.
-
Temperature control: Perform the reaction at a lower temperature to increase selectivity.
-
Data Presentation
Table 1: Reported Yields for the Synthesis of 2,5-Dibromo-3-methylpyridine
| Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Bromination & Sandmeyer | 2-amino-3-methylpyridine | 1. Acetic anhydride, Br22. HBr, CuBr, NaNO2 | 2,5-dibromo-3-methylpyridine | 64-67 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-3-methylpyridine
This protocol is adapted from a patented procedure.[1]
-
Acetylation: In a four-necked flask, add 2-amino-3-methylpyridine and acetic anhydride. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Bromination: Cool the reaction mixture to 20-25°C and add liquid bromine dropwise. After the addition is complete, heat the reaction to 50-60°C for 2-3 hours. Add water to dissolve any solids, and then add a sodium hydroxide solution dropwise to precipitate the product. Filter, dry, and recrystallize the solid to obtain 2-amino-3-methyl-5-bromopyridine.
-
Sandmeyer Reaction: Add the 2-amino-3-methyl-5-bromopyridine to a solution of hydrobromic acid. Under the catalysis of cuprous bromide, add a saturated solution of sodium nitrite dropwise while maintaining the temperature at -5 to 10°C. Stir for 2-4 hours. Neutralize the reaction mixture with a sodium hydroxide solution and isolate the product, 2,5-dibromo-3-methylpyridine, by distillation under reduced pressure.
Protocol 2: General Procedure for the Reduction of a Carboxylic Acid to an Alcohol using Borane
This is a general protocol and may require optimization for 2,5-dibromonicotinic acid.
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,5-dibromonicotinic acid in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution in an ice bath. Add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Diagram 2: Troubleshooting the Sandmeyer Reaction
Caption: Decision tree for troubleshooting the Sandmeyer reaction.
Diagram 3: Factors Affecting Reduction Yield
Caption: Key parameters influencing the yield of the final reduction step.
References
Technical Support Center: Chromatographic Purification of (2,5-Dibromopyridin-3-yl)methanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying (2,5-Dibromopyridin-3-yl)methanol using chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I'm having difficulty separating this compound from impurities on a silica gel column. What can I do to improve the separation?
A: Achieving good separation is critical for obtaining a pure product. Here are several strategies to improve resolution:
-
Optimize the Solvent System: The choice of eluent is crucial. For compounds like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the optimal system that gives a good separation between your target compound and impurities. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., start with 10% ethyl acetate in hexanes and gradually increase to 50%).
-
-
Change the Stationary Phase: If optimizing the solvent system on silica gel is unsuccessful, consider using a different stationary phase.
-
Alumina: Alumina (neutral or basic) can be a good alternative for purifying basic compounds like pyridines, as it may offer different selectivity compared to silica gel.
-
Reversed-Phase Silica (C18): If the compound is sufficiently polar, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) could be effective.
-
Issue 2: Peak Tailing of the Target Compound
Q: My purified fractions of this compound show significant peak tailing on TLC and column chromatography. What causes this and how can I fix it?
A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel. This is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica.
-
Mobile Phase Additives: Adding a small amount of a basic modifier to the eluent can significantly reduce tailing.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system. The TEA will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Ammonia in Methanol: For more polar solvent systems, a small amount of a methanolic ammonia solution can also be effective.
-
-
Use Deactivated Silica Gel: Commercially available end-capped or deactivated silica gel has fewer free silanol groups and can reduce tailing of basic compounds.
-
Alternative Stationary Phases: As mentioned previously, switching to alumina (basic or neutral) can also alleviate peak tailing issues.
Issue 3: The Compound is Not Eluting from the Column
Q: I've loaded my sample, but this compound is not coming off the silica gel column, even with a high concentration of polar solvent.
A: This issue, known as irreversible adsorption, can occur with polar and basic compounds.
-
Increase Solvent Polarity Drastically: If your compound is not eluting with ethyl acetate/hexane mixtures, you can try more polar solvents. A common strategy is to add methanol to the eluent (e.g., 1-10% methanol in dichloromethane or ethyl acetate). Be aware that high concentrations of methanol can sometimes dissolve small amounts of silica gel.
-
Check for Compound Degradation: It is possible that your compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.
-
Use a Different Stationary Phase: If irreversible adsorption is a problem, consider using a less acidic stationary phase like neutral alumina or a polymer-based resin.
Issue 4: Compound Degradation on the Column
Q: I suspect my this compound is decomposing during purification on silica gel. How can I confirm this and prevent it?
A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
2D TLC Analysis: To check for on-plate degradation, you can perform a 2D TLC experiment. Spot your compound in one corner of a square TLC plate, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
-
Deactivate the Silica Gel: As mentioned for peak tailing, using a mobile phase containing a small amount of triethylamine can help neutralize the acidic sites on the silica gel and reduce degradation.
-
Alternative Purification Methods: If degradation is severe, consider alternative purification methods that do not use silica gel, such as recrystallization or purification on a different stationary phase like alumina.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A good starting point for TLC analysis is a 3:1 or 1:1 mixture of hexanes and ethyl acetate. This should give you an initial idea of the compound's polarity and help you to further optimize the solvent system for column chromatography.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
Q3: Should I perform dry loading or wet loading of my sample?
A3: Dry loading is often preferred for better resolution, especially if your compound is not very soluble in the initial, non-polar eluent. To dry load, dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: How can I visualize the spots of this compound on a TLC plate?
A4: Since this compound contains a pyridine ring, it should be UV active. You can visualize the spots under a UV lamp (usually at 254 nm). Alternatively, you can use a general-purpose stain like potassium permanganate or iodine.
Data Presentation
| Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf Value |
| 9:1 | 0.1 - 0.2 |
| 4:1 | 0.3 - 0.5 |
| 1:1 | 0.6 - 0.8 |
Experimental Protocols
Note: A specific, detailed protocol for the purification of this compound by column chromatography was not found in the reviewed literature. The following is a general and adaptable protocol based on common practices for purifying similar pyridine derivatives.
General Protocol for Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a sealed chamber with a pre-determined solvent system (e.g., 4:1 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp to determine the Rf value of the product and the separation from impurities.
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the target compound.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully apply it to the top of the column with a pipette.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line) to begin eluting the column.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a TLC plate to identify which fractions contain the purified product.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common chromatography issues.
Technical Support Center: Synthesis of (2,5-Dibromopyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,5-Dibromopyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and direct synthetic route is the reduction of a suitable precursor, typically 2,5-dibromonicotinic acid or its corresponding ester (e.g., ethyl 2,5-dibromonicotinate). Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are generally employed for this transformation.
Q2: What is the primary side product I should be concerned about during the synthesis?
A2: The most likely side product is the starting material, 2,5-dibromonicotinic acid or its ester, resulting from an incomplete reaction. Another potential impurity is the intermediate 2,5-dibromo-3-pyridinecarboxaldehyde, especially when reducing an ester with a reagent like LiAlH₄.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, ensure the use of a sufficient molar excess of the reducing agent. The reaction should be allowed to proceed to completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Maintaining appropriate reaction temperatures and using anhydrous conditions are also critical, particularly with moisture-sensitive reagents like LiAlH₄.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, when working with highly reactive reducing agents such as lithium aluminum hydride, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. LiAlH₄ reacts violently with water.[1][2] Always add the reagent slowly and control the reaction temperature. The work-up procedure should also be performed with extreme caution, typically by slowly adding a quenching agent at low temperatures.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (2,5-dibromonicotinic acid/ester) | 1. Insufficient reducing agent.2. Deactivated reducing agent due to moisture.3. Reaction time is too short. | 1. Increase the molar equivalents of the reducing agent.2. Ensure all glassware is oven-dried and solvents are anhydrous. Work under an inert atmosphere.3. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Product loss during work-up or purification | 1. Product is water-soluble and lost in the aqueous layer during extraction.2. Decomposition on silica gel during column chromatography. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.2. Use a less acidic grade of silica gel or consider an alternative purification method like recrystallization. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material in the final product | Incomplete reaction. | See "Low conversion of starting material" above. |
| Presence of 2,5-dibromo-3-pyridinecarboxaldehyde | Incomplete reduction of the intermediate aldehyde (more common when starting from an ester). | 1. Ensure a sufficient excess of the reducing agent is used.2. Allow for a longer reaction time after the initial reduction of the ester to the aldehyde. |
| Presence of debrominated byproducts | Over-reduction or reaction with certain impurities. | 1. Use a milder reducing agent if possible.2. Carefully control the reaction temperature and stoichiometry of the reducing agent. |
Quantitative Data Summary
The following table summarizes the expected outcomes and potential impurity profiles for the synthesis of this compound via the reduction of ethyl 2,5-dibromonicotinate.
| Parameter | Expected Value | Potential Side Products & Typical Levels |
| Yield of this compound | 75-90% | - |
| Purity (crude) | 85-95% | - |
| Impurity 1: Ethyl 2,5-dibromonicotinate | - | < 5% (with sufficient reducing agent) |
| Impurity 2: 2,5-dibromo-3-pyridinecarboxaldehyde | - | < 3% (with sufficient reaction time) |
Experimental Protocols
Key Experiment: Reduction of Ethyl 2,5-dibromonicotinate with LiAlH₄
-
Preparation: Under an inert atmosphere of argon, a solution of ethyl 2,5-dibromonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reaction: The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (1.5 eq) is carefully added portion-wise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Monitoring: The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) to confirm the disappearance of the starting material.
-
Quenching: The reaction is cooled back to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: The resulting suspension is filtered, and the solid is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Selective Functionalization of (2,5-Dibromopyridin-3-yl)methanol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2,5-Dibromopyridin-3-yl)methanol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective functionalization of this compound?
A1: The primary challenges revolve around achieving regioselectivity and chemoselectivity. Key issues include:
-
Controlling Regioselectivity: Differentiating between the two bromine atoms at the C2 and C5 positions is a significant hurdle. The C2 position is generally more activated towards oxidative addition in palladium-catalyzed reactions due to its proximity to the nitrogen atom. However, reaction conditions, ligands, and the nature of the coupling partners can influence this selectivity.[1]
-
Chemoselectivity and the Hydroxymethyl Group: The primary alcohol at the C3 position can interfere with certain reactions. For instance, its acidic proton can quench organometallic intermediates, and the hydroxyl group itself can coordinate to metal catalysts, influencing their activity and selectivity.[2] Protecting the alcohol is often a necessary first step.
-
Double vs. Mono-functionalization: Preventing undesired double substitution when only mono-functionalization is required can be challenging. This is typically controlled by stoichiometry and reaction time.
Q2: Which bromine (C2 or C5) is generally more reactive in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the C2-Br bond is typically more reactive than the C5-Br bond. This is attributed to the electronic influence of the pyridine nitrogen, which makes the C2 position more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. However, this inherent selectivity can be overridden by the choice of ligands and reaction conditions.[1]
Q3: Do I need to protect the hydroxymethyl group?
A3: It is highly recommended, especially for reactions involving strong bases or organometallic reagents like Grignards or organolithiums. The acidic proton of the alcohol can lead to side reactions and reduced yields. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers, which are stable under a variety of cross-coupling conditions but can be removed selectively.[3]
Q4: How can I influence the regioselectivity of the reaction?
A4: Regioselectivity can be controlled by several factors:
-
Ligand Choice: In palladium-catalyzed reactions, the choice of phosphine ligand is critical. For example, in Suzuki couplings of 2,5-dibromopyridine, PPh3 tends to favor reaction at the C2 position, while some N-heterocyclic carbene (NHC) ligands can increase the proportion of C5-arylation.[1]
-
Catalyst Speciation: For some dihalopyridines, multinuclear palladium species have shown different selectivity compared to mononuclear catalysts.[1]
-
Reaction Conditions: For lithiation, the choice of solvent and concentration can dictate the position of the bromine-lithium exchange. Coordinating solvents (like THF) and higher concentrations favor lithiation at the C5-position, while non-coordinating solvents (like toluene) and lower concentrations favor the C2-position.[4]
Section 2: Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst. 2. Inefficient transmetalation. 3. Decomposition of boronic acid. | 1. Use a fresh palladium source and ensure an inert atmosphere. Try a different Pd precursor (e.g., Pd2(dba)3 with a suitable ligand instead of Pd(PPh3)4). 2. Ensure the base is strong enough (e.g., K3PO4, Cs2CO3) and sufficiently anhydrous or aqueous as required by the specific protocol. The addition of water can be crucial in some systems.[5] 3. Use the boronic acid or ester promptly after preparation or purchase. Consider using more stable potassium trifluoroborate salts. |
| Poor Regioselectivity (Mixture of C2 and C5 isomers) | 1. Ligand not providing sufficient steric or electronic bias. 2. Reaction temperature is too high, reducing selectivity. | 1. To favor C2-coupling, use a standard monodentate ligand like PPh3. For C5-coupling, consider ligand-free "Jeffery" conditions (using a quaternary ammonium salt like NBu4Br), which have shown C5 selectivity for dichloropyridines.[6] 2. Lower the reaction temperature and monitor the reaction progress over time to find the optimal balance between reaction rate and selectivity. |
| Significant amount of debromination | 1. Proto-deboronation of the boronic acid followed by reductive elimination. 2. Hydrolytic debromination of the starting material. | 1. Use rigorously dried solvents and reagents. Ensure the boronic acid is of high quality. 2. Use a weaker base if compatible with the reaction, or a non-aqueous base like KF. |
| Formation of biaryl homocoupling product | Presence of oxygen in the reaction mixture. | Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. |
Troubleshooting Sonogashira Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive copper co-catalyst (CuI). 2. Alkyne homocoupling (Glaser coupling). 3. De-alkynylation of the product. | 1. Use freshly purchased or purified CuI. 2. Run the reaction under strictly anaerobic conditions to minimize oxidative homocoupling. Add the alkyne slowly to the reaction mixture. 3. Use a milder base or lower the reaction temperature. |
| Poor Regioselectivity | Catalyst system does not sufficiently differentiate between C2 and C5 positions. | For diiodopurines, a related system, monodentate ligands like PPh3 favor reaction at C2, while bidentate or electron-rich monodentate ligands can switch selectivity to the other position.[7][8] Experiment with different palladium/ligand combinations. |
Troubleshooting Buchwald-Hartwig Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incorrect choice of ligand for the amine class. 2. Base is not strong enough or is sterically hindered. 3. Catalyst poisoning. | 1. The choice of ligand is critical and depends on whether the amine is primary, secondary, or of a specific class (e.g., anilines). Consult literature for appropriate ligands (e.g., BINAP, XPhos, SPhos).[9] 2. Sodium tert-butoxide (NaOtBu) is a common and effective base. Ensure it is fresh and handled under inert conditions. 3. The hydroxymethyl group or other functional groups on the amine could poison the catalyst. Ensure the starting material is pure and consider protecting reactive functional groups. |
| Reductive Dehalogenation | The reductive elimination step is slow compared to side reactions. | Use a more sterically hindered, electron-rich phosphine ligand to promote the C-N bond-forming reductive elimination step.[10] |
Section 3: Data Presentation
Table 1: Influence of Ligand and Conditions on Regioselectivity in the Functionalization of 2,5-Dihalopyridines. (Data generalized from studies on 2,5-dibromo and 2,5-dichloropyridines)
| Reaction Type | Halogen Positions | Conditions | Predominant Position of Reaction | Reference |
| Suzuki Coupling | 2-Br, 5-Br | Pd(OAc)2, PPh3 | C2 (C5:C2 = 1:14) | [1] |
| Suzuki Coupling | 2-Br, 5-Br | Pd(II)-NHC complex | C5 enhanced (C5:C2 = 1:1.3-1.6) | [1] |
| Suzuki Coupling | 2-Cl, 5-Cl | Ligand-free "Jeffery" conditions (PdCl2, NBu4Br) | C5 | [6] |
| Lithiation | 2-Br, 5-Br | n-BuLi in Toluene (low concentration) | C2 | [4] |
| Lithiation | 2-Br, 5-Br | n-BuLi in THF (high concentration) | C5 | [4] |
Table 2: Comparison of Palladium Catalysts for Cross-Coupling of Bromopyridines. (This table provides a general comparison based on data from various bromopyridine substrates to guide initial catalyst selection)
| Reaction Type | Palladium Precursor | Ligand | Typical Base | Key Characteristics |
| Suzuki-Miyaura | Pd(PPh3)4 | (PPh3) | K3PO4, K2CO3 | "Classic" catalyst, readily available, good for many substrates.[11][12] |
| Pd(OAc)2 / Pd2(dba)3 | SPhos, XPhos, RuPhos | K3PO4, Cs2CO3 | High activity, good for less reactive bromides and chlorides. | |
| Sonogashira | PdCl2(PPh3)2 | (PPh3) | Et3N, DIPA | Standard conditions, requires CuI co-catalyst. |
| Pd(CF3COO)2 | PPh3 | Et3N | Effective system for 2-amino-3-bromopyridines.[13] | |
| Buchwald-Hartwig | Pd(OAc)2 / Pd2(dba)3 | BINAP, dppf, Xantphos | NaOtBu, K3PO4 | Broad substrate scope, ligand choice is critical for success.[9][14] |
Section 4: Experimental Protocols & Visualizations
Workflow and Schematics
A general workflow for the selective functionalization is outlined below. The initial protection of the hydroxymethyl group is crucial for many subsequent transformations.
Caption: General workflow for selective functionalization.
Protocol 1: Protection of the Hydroxymethyl Group (TBDMS Ether)
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.
Protocol 2: C2-Selective Suzuki-Miyaura Coupling
(Adapted from protocols for related bromopyridines)
-
To a Schlenk flask, add the TBDMS-protected this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K3PO4, 2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, to a concentration of approx. 0.1 M).[5]
-
Heat the mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by flash column chromatography to isolate the C2-arylated product.
Caption: Troubleshooting logic for poor regioselectivity.
Protocol 3: C5-Selective Lithiation and Quench
(Adapted from protocol for 2,5-dibromopyridine)[4]
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Cool the solution to -78 °C under an argon atmosphere.
-
Slowly add n-Butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation, or a boronic ester for borylation) (1.2 eq) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction carefully with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Oxidation to Aldehyde
-
Dissolve the functionalized and deprotected pyridinyl-methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Add Dess-Martin Periodinane (DMP, 1.5 eq) in one portion at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO3 containing an excess of Na2S2O3 (to quench excess DMP).
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, wash with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate carefully.
-
The resulting aldehyde is often used immediately in the next step but can be purified by chromatography if necessary.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling for (2,5-Dibromopyyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of (2,5-Dibromopyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the mono-arylation of this compound?
A1: For dihalogenated pyridines, the Suzuki-Miyaura coupling typically occurs preferentially at the C2-position.[1] This is attributed to the higher electrophilicity of the C2 position due to the inductive effect of the nitrogen atom. Therefore, mono-arylation of this compound is expected to yield the 5-bromo-2-aryl-3-(hydroxymethyl)pyridine as the major product.
Q2: Can the hydroxymethyl group (-CH₂OH) on the pyridine ring interfere with the Suzuki coupling reaction?
A2: While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, the presence of a free hydroxyl group can potentially lead to side reactions or catalyst inhibition, although many protocols tolerate unprotected alcohols.[2] The basic conditions of the reaction could lead to deprotonation of the alcohol, which might interact with the palladium catalyst or other reagents. If issues like low yield or catalyst deactivation are observed, protection of the hydroxymethyl group should be considered.
Q3: What are some common side reactions to be aware of during this coupling?
A3: Common side reactions in Suzuki couplings include:
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Homocoupling: The boronic acid reagent coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]
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Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), leading to the formation of an arene byproduct and consumption of the boronic acid.[3]
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Dehalogenation: The reduction of the aryl bromide to the corresponding arene.
Q4: Is it necessary to protect the hydroxymethyl group? If so, what protecting groups are recommended?
A4: It is not always necessary to protect the hydroxymethyl group. However, if you are experiencing low yields or catalyst deactivation, protection can be beneficial. A common and easily removable protecting group for alcohols is the silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether. This group is generally stable to the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions or with a fluoride source after the coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Ensure you are using a fresh, high-quality palladium catalyst. - Consider using a pre-catalyst that is more readily activated. - The pyridine nitrogen can coordinate to the palladium and inhibit catalysis; consider ligands that are less susceptible to this, such as bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3] |
| 2. Ineffective Base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] - Ensure the base is finely powdered and anhydrous. | |
| 3. Poor Solvent Choice | - The solvent system can significantly impact the reaction. Common choices include dioxane/water, toluene/water, or DMF.[4] - Ensure solvents are properly degassed to remove oxygen. | |
| 4. Low Reaction Temperature | - Insufficient temperature can lead to slow or no reaction. Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[3] - Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Suboptimal Catalyst/Ligand | - Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands. | |
| Protodeboronation of Boronic Acid | 1. Presence of Water | - While many Suzuki protocols use aqueous solvent mixtures, excessive water can promote protodeboronation.[3] Use anhydrous solvents if this is a persistent issue. |
| 2. Inappropriate Base | - The basicity and nature of the base can influence the rate of protodeboronation. Consider using a milder base like KF.[5] | |
| Mixture of Regioisomers (Coupling at C2 and C5) | 1. Reaction Conditions Favoring C5 Coupling | - While C2 coupling is generally favored, certain ligands and conditions can influence regioselectivity.[6] - Analyze the crude reaction mixture to determine the isomeric ratio and adjust reaction parameters (catalyst, ligand, solvent, temperature) accordingly. |
Data Presentation: Comparison of Palladium Catalysts
The following table, adapted from a comparative guide for a structurally similar substrate (2,5-Dibromo-3-(trifluoromethyl)pyridine), provides a predictive framework for catalyst selection.[7]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Outcome for Mono-arylation |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol | Reflux | 12-24 | Good to excellent yields, potential for some di-arylation with excess boronic acid. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High yields, often good for challenging substrates.[8] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2-12 | High yields, a common and reliable catalyst system. |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective for mono-arylation, particularly with sterically hindered substrates.[8] |
Experimental Protocols
General Protocol for Mono-arylation of this compound
This protocol is a starting point and may require optimization based on the specific boronic acid used.
Materials:
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This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
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Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
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Schlenk flask or similar reaction vessel
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Catalyst Deactivation in Reactions with (2,5-Dibromopyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, navigating the complexities of cross-coupling reactions with functionalized pyridine substrates is a common challenge. (2,5-Dibromopyridin-3-yl)methanol, a valuable building block, is prone to inducing catalyst deactivation, leading to low yields and inconsistent results. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: Given its structure as a dibrominated pyridine, this compound is most commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to form C-C and C-N bonds.
Q2: Why is catalyst deactivation a significant problem when working with this substrate?
A2: The primary issue stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming a stable, inactive complex that effectively poisons the catalyst and halts the catalytic cycle.[1][2] This is a well-known issue often referred to as the "2-pyridyl problem," especially when the coupling site is near the nitrogen atom.[1]
Q3: What are the primary mechanisms of catalyst deactivation in these reactions?
A3: The main pathways for catalyst deactivation include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1]
-
Formation of Palladium Black: If the catalytic cycle is slow due to inhibition by the pyridine substrate, the active Pd(0) species can aggregate and precipitate as inactive palladium black.[1]
-
Dehalogenation: A common side reaction where a bromine atom on the pyridine ring is replaced by a hydrogen atom, consuming the starting material without forming the desired product.[1]
-
Thermal Degradation (Sintering): At high reaction temperatures, catalyst particles can agglomerate, which reduces the active surface area and overall catalytic activity.
Q4: How does the presence of the hydroxymethyl group influence the reaction?
A4: The hydroxymethyl group (-CH₂OH) is generally well-tolerated in many cross-coupling reactions. However, under strongly basic conditions or at high temperatures, it could potentially coordinate to the metal center or undergo side reactions. It is a crucial functional handle for further synthetic transformations.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion
| Potential Cause | Recommended Solutions |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. Their size can disfavor the coordination of the pyridine nitrogen.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient in-situ generation of the active catalytic species. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation. |
| Inefficient Catalyst Activation | 1. Ensure Proper Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species. 2. Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). |
| Poor Substrate or Reagent Quality | 1. Verify Purity: Ensure the purity of this compound, the coupling partner (e.g., boronic acid), and other reagents. 2. Use Fresh Reagents: Some reagents, particularly boronic acids, can degrade upon storage. |
Issue 2: Formation of Palladium Black
| Potential Cause | Recommended Solutions |
| Slow Catalytic Turnover | 1. Optimize Ligand Choice: As with low conversion, bulky, electron-donating ligands can accelerate the catalytic cycle and prevent Pd(0) aggregation. 2. Increase Ligand-to-Palladium Ratio: A slightly higher ligand-to-metal ratio (e.g., 2:1 to 4:1) can help stabilize the active monomeric palladium species. |
| High Reaction Temperature | 1. Lower the Temperature: If possible, reduce the reaction temperature. High temperatures can accelerate the agglomeration of palladium nanoparticles.[3] |
| Inadequate Mixing | 1. Ensure Efficient Stirring: Poor mixing can lead to localized high concentrations of Pd(0), promoting precipitation. |
Issue 3: Significant Dehalogenation Side Product
| Potential Cause | Recommended Solutions |
| Reaction Conditions Favoring Hydrodehalogenation | 1. Optimize the Base: The choice of base can influence the rate of dehalogenation. Weaker bases may be preferable. Screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. 2. Lower Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.[1] 3. Use Anhydrous Solvents: Traces of water can sometimes be a source of protons for dehalogenation. |
Data Presentation: Ligand and Base Performance in Suzuki-Miyaura Coupling of Bromopyridines
While specific quantitative data for this compound is limited in the literature, the following table summarizes the performance of various ligands and bases in Suzuki-Miyaura reactions of structurally similar bromopyridine substrates. This data provides a strong basis for selecting initial screening conditions.
| Ligand | Catalyst Precursor | Base | Solvent | Substrate | Product Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good | [4] |
| SPhos | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | up to 81% | [4] |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | Aryl Bromide | ~95% | [5] |
| dppf | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Bromo-4-methylpyridine | High | [6] |
Key Observation: Bulky, electron-rich monodentate phosphine ligands like SPhos and P(t-Bu)₃ often provide superior results for challenging bromopyridine couplings compared to more traditional ligands like PPh₃.
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions with this compound, based on established procedures for similar substrates. Optimization for specific coupling partners is recommended.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with SPhos ligand, 1-3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Generalized Protocol for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a phosphine ligand if necessary.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
Visualizations
Caption: Catalyst deactivation pathways in reactions with pyridine substrates.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
workup procedure for reactions involving (2,5-Dibromopyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dibromopyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile building block. The most common reactions involve transformations at the two bromine atoms and the hydroxymethyl group. These include:
-
Suzuki-Miyaura Cross-Coupling: To form new carbon-carbon bonds at the bromine-substituted positions.
-
Sonogashira Coupling: To introduce alkyne moieties.
-
Etherification: To modify the hydroxymethyl group.
-
Oxidation: To convert the primary alcohol to the corresponding aldehyde.
Q2: I am having trouble with my Suzuki-Miyaura coupling reaction using this compound, specifically low yields. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings with pyridine-containing substrates are a frequent issue. Key factors include:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can often mitigate this.
-
Protodeboronation: The boronic acid can be hydrolyzed, especially at higher temperatures in aqueous basic conditions, leading to the formation of an undesired deboronated byproduct.
-
Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction by TLC or LC-MS.
Q3: During the aqueous workup of my reaction, I am observing a persistent emulsion. How can I resolve this?
A3: Emulsion formation is common, especially when using solvents like THF or DMF. Here are some strategies to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite: Filter the entire mixture through a pad of Celite.
-
Solvent Modification: Add more of the organic extraction solvent.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Q4: How can I effectively remove residual palladium catalyst from my final product after a Suzuki-Miyaura coupling?
A4: Residual palladium can often be removed by:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to scavenge palladium.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb the palladium, which is then removed by filtration.
-
Silica Gel Chromatography: Careful column chromatography is usually effective at separating the product from the palladium catalyst.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Catalyst deactivation by pyridine nitrogen. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. |
| Ineffective base. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely ground. | |
| Presence of oxygen deactivating the Pd(0) catalyst. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen). | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously exclude oxygen from the reaction. |
| Inefficient transmetalation. | Optimize the base and solvent system. | |
| Presence of Protodeboronation Byproduct | Water in the reaction mixture. | Use anhydrous solvents and reagents. |
| High reaction temperature. | Attempt the reaction at a lower temperature. | |
| Inappropriate base. | Switch to a non-aqueous base if possible. |
Williamson Ether Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotonation of the Alcohol | Insufficient amount of base (e.g., NaH). | Use a slight excess of sodium hydride. |
| Inactive sodium hydride. | Use fresh, high-quality sodium hydride. | |
| Low Yield of Ether Product | Competing elimination reaction of the alkyl halide. | Use a less hindered alkyl halide if possible. Run the reaction at a lower temperature. |
| Reaction has not gone to completion. | Increase the reaction time and monitor by TLC. | |
| Formation of Byproducts from Solvent Decomposition | Reaction of NaH with DMF at elevated temperatures. | Add the alcohol to the NaH/DMF suspension at 0 °C and allow the deprotonation to proceed before heating. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation (Williamson Ether Synthesis) of this compound
This protocol outlines a general procedure for the etherification of this compound with an alkyl halide.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Alkyl halide (e.g., Benzyl bromide, 1.5 equiv)
-
Anhydrous DMF
-
Ethyl ether
-
Brine
Procedure:
-
To a solution of this compound in anhydrous DMF at 0 °C, add sodium hydride in small portions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the excess sodium hydride by the slow addition of brine at 0 °C.[2]
-
Extract the reaction mixture three times with ethyl ether.
-
Combine the organic layers, wash twice with brine, and dry over anhydrous Na₂SO₄.[2]
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: General workup workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low yields in Suzuki coupling.
References
characterization of impurities in (2,5-Dibromopyridin-3-yl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,5-Dibromopyridin-3-yl)methanol.
Synthesis Overview
The synthesis of this compound is a multi-step process that begins with 2-aminopyridine. The key stages involve the bromination of 2-aminopyridine, followed by a Sandmeyer reaction to yield 2,5-dibromopyridine. This intermediate is then carboxylated to form 2,5-dibromonicotinic acid, which is subsequently reduced to the final product, this compound. Careful control of reaction conditions at each stage is crucial to minimize the formation of impurities.
Overall Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis of this compound, with a focus on impurity characterization and mitigation.
Stage 1: Bromination of 2-Aminopyridine
Q1: My bromination reaction of 2-aminopyridine is producing a significant amount of a di-brominated impurity. How can I identify and minimize this?
A1: The primary di-brominated impurity is typically 2-amino-3,5-dibromopyridine, which arises from over-bromination.
Identification:
-
TLC: The di-brominated product will have a different Rf value compared to the desired 2-amino-5-bromopyridine.
-
NMR: In the 1H NMR spectrum, the disappearance of the proton signal from the C3 position and the presence of two singlets for the remaining aromatic protons are indicative of the di-bromo impurity.
-
MS: The mass spectrum will show a molecular ion peak corresponding to the di-brominated compound.
Minimization Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) to be as close to 1:1 with 2-aminopyridine as possible.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture to avoid localized high concentrations.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity.
| Impurity | Typical Analytical Features |
| 2-Amino-3,5-dibromopyridine | 1H NMR: Absence of C3-H signal, two aromatic singlets. MS: M+ peak corresponding to C5H3Br2N2. |
| Unreacted 2-Aminopyridine | Detected by TLC and 1H NMR. |
Stage 2: Sandmeyer Reaction of 2-Amino-5-bromopyridine
Q2: The yield of my Sandmeyer reaction to produce 2,5-dibromopyridine is low, and I am observing several byproducts. What are the likely causes and solutions?
A2: Low yields and byproduct formation in the Sandmeyer reaction can be attributed to several factors, including decomposition of the diazonium salt and side reactions.
Potential Issues and Solutions:
-
Incomplete Diazotization: Ensure the complete conversion of the amino group to the diazonium salt by maintaining a low temperature (-5 to 0 °C) and using a slight excess of sodium nitrite.
-
Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature is not strictly controlled. Work quickly and keep the reaction mixture cold.
-
Phenol Formation: If water is present in excess, the diazonium salt can react to form 2-hydroxy-5-bromopyridine. Ensure anhydrous conditions as much as possible.
-
Incomplete Reaction: Ensure sufficient reaction time for the displacement of the diazonium group with bromide.
| Impurity | Typical Analytical Features |
| 2-Hydroxy-5-bromopyridine | Identified by its different polarity on TLC and distinct NMR and MS signals. |
| Unreacted 2-Amino-5-bromopyridine | Can be detected by TLC and 1H NMR. |
Stage 3: Reduction of 2,5-Dibromonicotinic Acid
Q3: I am reducing 2,5-dibromonicotinic acid with LiAlH4 and I am concerned about potential side reactions, particularly debromination. What impurities should I look for and how can I avoid them?
A3: The reduction of 2,5-dibromonicotinic acid with a strong reducing agent like lithium aluminum hydride (LiAlH4) can indeed lead to side reactions. The primary concerns are incomplete reduction and debromination.
Potential Impurities and Their Characterization:
| Impurity | Characterization Notes |
| Unreacted 2,5-Dibromonicotinic Acid | Can be detected by a significant difference in polarity on TLC (will likely remain at the baseline). In the IR spectrum, the presence of a broad O-H stretch and a C=O stretch would be indicative. It can be removed by a basic aqueous wash during workup. |
| (5-Bromopyridin-3-yl)methanol | This is a mono-debrominated product. In the 1H NMR spectrum, a new aromatic proton signal will appear. The mass spectrum will show a molecular ion peak corresponding to a single bromine atom. |
| (2-Bromopyridin-3-yl)methanol | Another possible mono-debrominated product. It will also show an additional aromatic proton in the 1H NMR spectrum at a different chemical shift compared to the other mono-debrominated isomer. The mass spectrum will show a molecular ion peak corresponding to a single bromine atom. |
| Pyridin-3-ylmethanol | The fully debrominated product. The 1H NMR spectrum will show a complete set of pyridine proton signals. The mass spectrum will lack the characteristic isotopic pattern of bromine. |
| 2,5-Dibromopyridine-3-carbaldehyde | The product of incomplete reduction. It will show a characteristic aldehyde proton signal (around 9-10 ppm) in the 1H NMR spectrum and a C=O stretch in the IR spectrum. |
Troubleshooting and Prevention:
-
Incomplete Reduction:
-
Insufficient LiAlH4: Ensure at least a stoichiometric amount of LiAlH4 is used, and often a slight excess is preferable. Carboxylic acid reduction consumes two equivalents of hydride.
-
Reaction Time/Temperature: The reaction may require refluxing in an appropriate solvent like THF to go to completion. Monitor the reaction by TLC until the starting material is consumed.
-
-
Debromination:
-
Reaction Temperature: High temperatures and prolonged reaction times can promote hydrodehalogenation. Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Reducing Agent: While LiAlH4 is necessary for the carboxylic acid reduction, other milder reducing agents are not suitable. Careful control of the reaction is key.[1][2]
-
Workup: Quench the reaction at low temperature by slowly adding water, followed by a basic solution (e.g., NaOH).
-
Analytical Workflow for Impurity Identification
Caption: A general analytical workflow for the identification of impurities.
Experimental Protocols
Reduction of 2,5-Dibromonicotinic Acid to this compound
This is a generalized procedure and may require optimization.
Materials:
-
2,5-Dibromonicotinic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH4 (1.5 to 2.0 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2,5-dibromonicotinic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 2,5-dibromonicotinic acid to the stirred LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (the starting material is no longer visible by TLC), cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by the dropwise addition of 1 M NaOH solution, and then again by water.
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization of this compound:
-
1H NMR: Expect signals for the two aromatic protons on the pyridine ring and a singlet for the methylene protons of the methanol group, along with a broad singlet for the hydroxyl proton.
-
13C NMR: Expect signals for the carbon atoms of the pyridine ring and the methylene carbon.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) will be accompanied by (M+2)+ and (M+4)+ peaks with a relative intensity ratio of approximately 1:2:1.
This technical support guide is intended to assist researchers in troubleshooting the synthesis of this compound. For specific analytical data and further details, consulting peer-reviewed literature and chemical databases is recommended.
References
Technical Support Center: Regioselectivity in Dihalopyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during cross-coupling reactions with dihalopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is the "conventional" regioselectivity observed in palladium-catalyzed cross-coupling reactions of 2,4- or 2,5-dihalopyridines?
A1: Conventionally, palladium-catalyzed cross-coupling reactions on dihalogenated pyridines, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, preferentially occur at the halide position alpha to the pyridine nitrogen (the C2 position).[1] This preference is attributed to the electronic properties of the pyridine ring, where the carbon adjacent to the nitrogen is more electron-deficient and the C-X bond is weaker, making it more susceptible to oxidative addition by the Pd(0) catalyst.[1]
Q2: What factors can be manipulated to achieve "unconventional" or inverted regioselectivity, favoring reaction at the C4 or C5 position?
A2: Several factors can be adjusted to override the inherent preference for C2 functionalization and achieve reaction at a more distal position. The most influential factors include the choice of ligand, catalyst speciation, and in some cases, the absence of a ligand altogether.[1][2] Sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) like IPr or bulky phosphines like QPhos, can favor reaction at the less sterically hindered C4 position.[1][2] Additionally, specific reaction conditions, sometimes referred to as "ligand-free" conditions, can dramatically enhance C4 or C5 selectivity.[2]
Q3: How do steric and electronic effects of substituents on the pyridine ring influence regioselectivity?
A3: Both steric and electronic effects of existing substituents on the dihalopyridine ring play a crucial role in directing the regiochemical outcome of cross-coupling reactions. Electron-withdrawing groups can enhance the reactivity of adjacent C-X bonds, while electron-donating groups can have the opposite effect. The position of these substituents is critical; for instance, an amino group at the 3- or 6-position of a 2,4-dichloropyridine can erode C4-selectivity, potentially due to coordination with the palladium catalyst, whereas an amino group at the 5-position does not have the same detrimental effect.[2] Steric hindrance from bulky substituents can block access to a particular position, forcing the reaction to occur at a less sterically encumbered site.[3]
Q4: Can the type of halogen (I, Br, Cl) in a dihalopyridine influence the regioselectivity of the reaction?
A4: Yes, the nature of the halogen is a key factor. In cross-coupling reactions, the reactivity of the C-X bond follows the general trend C-I > C-Br > C-Cl. For dihalopyridines containing two different halogens, the reaction will preferentially occur at the carbon bearing the more reactive halogen. For example, in a molecule with both a bromo and a chloro substituent, the C-Br bond will typically react first.[1] This inherent reactivity difference can be exploited for sequential functionalization.
Troubleshooting Guides
This section provides solutions to common problems encountered during dihalopyridine functionalization.
Problem 1: Poor or no conversion to the desired product.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[4] Ensure you are using a suitable precatalyst and ligand system. For challenging couplings, consider using more robust, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] |
| Incorrect Base | The choice and quality of the base are critical for the transmetalation step. Weak bases may be ineffective. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. Ensure the base is anhydrous and finely ground for optimal reactivity.[5] |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen.[5] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[5] |
| Poor Reagent Quality | Water or other impurities in solvents or reagents can lead to side reactions like protodeboronation in Suzuki couplings.[5] Use anhydrous solvents and ensure all reagents are of high purity. |
Problem 2: Lack of regioselectivity, yielding a mixture of isomers.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ligand Choice | The ligand plays a paramount role in controlling regioselectivity. For conventional C2 selectivity, standard ligands like PPh₃ or dppf are often effective.[1] To achieve unconventional C4 selectivity, switch to a sterically hindered ligand such as IPr, SIPr, or QPhos.[1][2] |
| Incorrect Catalyst System or Speciation | The ratio of ligand to palladium can influence the active catalytic species and thus the regioselectivity. For example, with 2,4-dibromopyridine, a PPh₃:Pd ratio of ≥3:1 favors C2 selectivity, while a ratio of ≤2.5:1 can lead to C4 selectivity.[1] Consider screening different palladium precatalysts and ligand-to-metal ratios. |
| Unoptimized Reaction Conditions | Temperature, solvent, and base can all impact the regiochemical outcome. Perform a systematic screen of these parameters. For instance, in some Suzuki couplings of 2,4-dichloropyridine, specific "ligand-free" conditions with a particular base and solvent system can provide exceptionally high C4 selectivity.[2] |
| Electronic or Steric Influence of Substrate | The inherent electronic and steric properties of your specific dihalopyridine substrate may strongly favor one position. If achieving the desired isomer is proving difficult through catalyst control, consider a different synthetic strategy, such as a directed metalation or a halogen/metal exchange reaction to functionalize the desired position first.[3] |
Problem 3: Formation of homocoupling or other side products.
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4] Ensure rigorous exclusion of oxygen. Lowering the reaction temperature or using a different palladium source might also help. |
| Protodeboronation (Suzuki) | The C-B bond is cleaved by a proton source (e.g., water), removing the boronic acid from the catalytic cycle.[5] Use anhydrous solvents and reagents. The choice of base can also influence this side reaction. |
| Diarylation | Undesired reaction at both halogenated positions can occur, especially with bulky NHC or biarylphosphine ligands, even with a 1:1 ratio of nucleophile to substrate.[1] To favor mono-arylation, you can try reducing the amount of the coupling partner, lowering the reaction temperature, or reducing the reaction time. |
Data Presentation: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of common dihalopyridines under various conditions, highlighting the impact of ligands and other factors on regioselectivity.
Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) | Reference |
| Pd(OAc)₂ / QPhos | K₃PO₄ | Toluene/H₂O | 100 | 2.5:1 | 45 | [1] |
| Pd(OAc)₂ / dppf | K₃PO₄ | Toluene/H₂O | 100 | 0:100 | 85 | [1] |
| Pd-PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 100 | 10.4:1 | 82 | [1] |
| PdCl₂ (ligand-free) | NaOAc/Na₂CO₃, KI | Dioxane/H₂O | 100 | >99:1 | 91 | [1] |
Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ (1:4 ratio) | K₂CO₃ | Toluene | 100 | 1:19 | 95 | [1] |
| Pd(OAc)₂ / PPh₃ (1:2 ratio) | K₂CO₃ | Toluene | 100 | 13:1 | 78 | [1] |
| Trinuclear Pd(II)-NHC | K₂CO₃ | Dioxane | 100 | 10.7:1 | - | [1] |
Table 3: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | C5:C2 Ratio | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 1:14 | - | [1] |
| Trinuclear Pd(II)-NHC | K₂CO₃ | Dioxane | 100 | 1:1.3-1.6 | - | [1] |
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Controlled)
This protocol is adapted from methodologies favoring C4-arylation using a bulky NHC ligand.[1][2]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid (1.1 equiv)
-
Pd-PEPPSI-IPr (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), Pd-PEPPSI-IPr (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated 2-chloropyridine.
Protocol 2: C2-Selective Buchwald-Hartwig Amination of 2,5-Dibromopyridine
This protocol outlines a general procedure for the selective monoamination at the C2 position, which is the conventionally favored site.[6]
Materials:
-
2,5-Dibromopyridine
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add 2,5-dibromopyridine (1.0 equiv), Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask with a magnetic stir bar.
-
Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 2-amino-5-bromopyridine product.
Visualizations
The following diagrams illustrate key concepts in controlling regioselectivity and troubleshooting experimental issues.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative 1H and 13C NMR Analysis of (2,5-Dibromopyridin-3-yl)methanol and Structural Analogs
A detailed spectroscopic guide for researchers, scientists, and drug development professionals.
In the field of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Substituted pyridines, in particular, are key structural motifs in a vast array of pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure and purity of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of (2,5-Dibromopyridin-3-yl)methanol and two of its structural analogs: (2-Bromopyridin-3-yl)methanol and (5-Bromopyridin-3-yl)methanol. The data presented herein serves as a valuable reference for researchers working with these and similar substituted pyridine building blocks.
Overview of Analyzed Compounds
The three compounds analyzed in this guide are all derivatives of pyridin-3-yl)methanol, featuring bromine substituents at different positions on the pyridine ring. The presence and position of the electron-withdrawing bromine atoms significantly influence the electron density distribution within the aromatic ring, leading to distinct chemical shifts in their NMR spectra. Understanding these differences is crucial for accurate compound identification and for predicting the spectroscopic characteristics of related molecules.
Caption: Logical relationship of the analyzed compounds.
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its designated analogs. All chemical shifts (δ) are reported in parts per million (ppm). Due to the limited availability of fully assigned experimental data in publicly accessible journals for this compound, predicted values from standard NMR prediction software are included for comparison and are denoted with an asterisk (*).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Predicted Chemical Shift (δ, ppm)* | Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | 8.15 | - | d | ~2.3 |
| H-6 | 8.45 | - | d | ~2.3 | |
| -CH₂- | 4.70 | - | s | - | |
| -OH | variable | - | br s | - | |
| (2-Bromopyridin-3-yl)methanol | H-4 | - | 7.80 - 7.75 | m | - |
| H-5 | - | 7.40 - 7.35 | m | - | |
| H-6 | - | 8.45 - 8.40 | m | - | |
| -CH₂- | - | 4.80 | s | - | |
| -OH | - | variable | br s | - | |
| (5-Bromopyridin-3-yl)methanol | H-2 | - | 8.50 | d | 1.8 |
| H-4 | - | 8.05 | t | 2.0 | |
| H-6 | - | 8.60 | d | 2.2 | |
| -CH₂- | - | 4.75 | s | - | |
| -OH | - | 5.50 | t | 5.5 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Predicted Chemical Shift (δ, ppm)* | Observed Chemical Shift (δ, ppm) |
| This compound | C-2 | 142.5 | - |
| C-3 | 140.0 | - | |
| C-4 | 141.0 | - | |
| C-5 | 120.0 | - | |
| C-6 | 151.0 | - | |
| -CH₂OH | 60.5 | - | |
| (2-Bromopyridin-3-yl)methanol | C-2 | - | 143.2 |
| C-3 | - | 138.5 | |
| C-4 | - | 139.8 | |
| C-5 | - | 122.9 | |
| C-6 | - | 148.5 | |
| -CH₂OH | - | 61.2 | |
| (5-Bromopyridin-3-yl)methanol | C-2 | - | 148.0 |
| C-3 | - | 137.5 | |
| C-4 | - | 139.0 | |
| C-5 | - | 121.0 | |
| C-6 | - | 150.5 | |
| -CH₂OH | - | 62.5 |
Note: Predicted NMR data is generated using advanced computational algorithms and serves as an estimation. Experimental verification is recommended.
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra for substituted pyridine compounds is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Structure and Atom Numbering
The following diagram illustrates the chemical structure and the standard IUPAC numbering system for the pyridine ring, which is essential for the correct assignment of NMR signals.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of (2,5-Dibromopyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectral fragmentation pathways of (2,5-Dibromopyridin-3-yl)methanol against the known fragmentation of 3-Bromopyridine, supported by inferred experimental data and detailed analytical protocols.
The analysis of this compound by mass spectrometry is anticipated to reveal a characteristic fragmentation pattern dominated by the presence of two bromine atoms and the pyridine core. The initial ionization will likely result in a molecular ion peak cluster, a hallmark of brominated compounds due to the nearly equal natural abundance of the 79Br and 81Br isotopes. Subsequent fragmentation is expected to proceed through several key pathways, including the loss of the hydroxymethyl group, cleavage of the C-Br bonds, and potential ring rearrangements.
Comparative Fragmentation Analysis
To provide a clear comparison, the predicted fragmentation of this compound is contrasted with the documented fragmentation of 3-Bromopyridine. This comparison highlights the influence of the additional bromine and methanol substituents on the fragmentation cascade.
| Feature | This compound (Predicted) | 3-Bromopyridine (Observed)[1] |
| Molecular Ion (M+) | m/z 265, 267, 269 (Characteristic isotopic cluster for two Br atoms) | m/z 157, 159 (Isotopic cluster for one Br atom)[1] |
| Primary Fragmentation | Loss of •CH2OH (m/z 234, 236, 238), Loss of •Br (m/z 186, 188), Loss of HBr (m/z 185, 187) | Loss of •Br (m/z 78)[1], Loss of HCN (from pyridine ring)[1] |
| Secondary Fragmentation | Sequential loss of the second Br atom, loss of HCN from the pyridine ring. | Ring cleavage to form smaller fragments (e.g., m/z 51)[1] |
| Key Fragment Ions | Ions corresponding to the dibromopyridine cation and subsequent bromine loss. | Pyridine cation (m/z 78) is a major fragment.[1] |
Predicted Fragmentation Pathways
The fragmentation of substituted pyridine derivatives is influenced by the nature and position of the substituents.[2][3] For this compound, the fragmentation is expected to be initiated at the weaker bonds, such as the C-Br and C-C bond of the hydroxymethyl group.
Proposed Fragmentation of this compound
Caption: Predicted EI fragmentation pathway for this compound.
Known Fragmentation of 3-Bromopyridine
In contrast, the fragmentation of 3-Bromopyridine is simpler, primarily involving the loss of the bromine radical followed by the characteristic cleavage of the pyridine ring.[1]
Caption: Established EI fragmentation pathway for 3-Bromopyridine.
Experimental Protocols
To obtain high-quality mass spectra for this compound and similar compounds, the following experimental setup is recommended.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilution: Serially dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
-
Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation from any impurities.
Mass Spectrometry Parameters (Electron Ionization - EI)
A standard set of parameters for EI-MS analysis is provided below. These may require optimization based on the specific instrument and compound characteristics.
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 200-250 °C |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-500 |
| Acquisition Rate | 2 spectra/second |
Data Analysis Workflow
The following workflow outlines the steps for analyzing the acquired mass spectrometry data.
Caption: A typical workflow for mass spectrometry data analysis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (2,5-Dibromopyridin-3-yl)methanol and Other Bromopyridines
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridines is paramount for efficient synthetic planning and the successful development of novel chemical entities. This guide provides a comparative analysis of the reactivity of (2,5-Dibromopyridin-3-yl)methanol with other bromopyridine isomers, focusing on synthetically valuable transformations such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
The reactivity of a bromopyridine is significantly influenced by the position of the bromine atom relative to the ring nitrogen. The nitrogen atom, being electron-withdrawing, deactivates the pyridine ring towards electrophilic substitution compared to benzene.[1] In the context of cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-Br bond to the palladium(0) catalyst.[1][2] The reactivity of the C-Br bond is governed by the electronic effects of the nitrogen atom, with the general trend being 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] 4-Bromopyridine exhibits the highest reactivity due to the strong electron-withdrawing effect of the nitrogen at the para position, making the C4-Br bond highly polarized and susceptible to oxidative addition.[1] The C2-Br bond is also activated, but the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction.[1] The C3-Br bond is the least activated due to the weaker electronic influence of the nitrogen atom at the meta position.[1]
In this compound, the presence of two bromine atoms at the 2- and 5-positions, along with a hydroxymethyl group at the 3-position, presents a substrate with differentiated reactivity at the two C-Br bonds, offering opportunities for selective functionalization.
Comparative Reactivity in Cross-Coupling Reactions
The differential reactivity of the C-Br bonds in this compound can be exploited for sequential cross-coupling reactions. The C2-Br bond is generally more activated than the C5-Br bond (which is analogous to a 3-bromopyridine), making it more susceptible to oxidative addition under carefully controlled conditions.
Table 1: Comparative Reactivity of Bromopyridines in Palladium-Catalyzed Cross-Coupling Reactions
| Compound | Position of Bromine | Relative Reactivity | Notes |
| 4-Bromopyridine | 4 | High | Strong electron-withdrawing effect from the para-nitrogen enhances reactivity.[1] |
| 2-Bromopyridine | 2 | Moderate to High | Activated C-Br bond, but potential for catalyst inhibition by the adjacent nitrogen.[1] |
| 3-Bromopyridine | 3 | Low | Weaker electronic influence from the meta-nitrogen results in lower reactivity.[1] |
| This compound | 2 | Moderate to High | Similar to 2-bromopyridine, this position is expected to be more reactive. |
| This compound | 5 | Low to Moderate | Similar to 3-bromopyridine, this position is expected to be less reactive. |
Experimental Protocols
The following are representative protocols for key transformations of bromopyridines. Optimization may be required for specific substrates.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming C-C bonds.[3]
Objective: To couple an arylboronic acid with a bromopyridine.
Materials:
-
Bromopyridine (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[3]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[3]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[3]
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst.[3]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Add the degassed solvent system via syringe.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[3]
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds.[4]
Objective: To couple a primary or secondary amine with a bromopyridine.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃; 2 mol%)[5]
-
Ligand (e.g., BINAP)[6]
-
Base (e.g., NaOBuᵗ)[6]
-
Anhydrous solvent (e.g., toluene)[5]
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.[7]
-
Add the bromopyridine and the amine.[5]
-
Add the anhydrous solvent via syringe.[5]
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5][7]
-
Monitor the reaction's progress.[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.[5]
-
The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.[5]
Lithiation and Grignard Formation
Metal-halogen exchange is a common method to generate pyridyl organometallic reagents.
Objective: To perform a lithium-halogen exchange on a bromopyridine.
Procedure for Lithiation:
-
Dissolve the bromopyridine (e.g., 2,5-dibromopyridine) in an anhydrous solvent like THF or toluene in a flame-dried flask under an inert atmosphere.[8][9]
-
Cool the solution to -78 °C.[8]
-
Add n-butyllithium dropwise and stir for a short period (e.g., 5-15 minutes).[8]
-
The resulting lithiopyridine can then be quenched with an electrophile.[8] The choice of solvent can influence the position of lithiation in dibromopyridines.[9]
Visualizing Reaction Pathways and Workflows
To further illustrate the synthetic utility and considerations when working with this compound and other bromopyridines, the following diagrams outline key processes.
Caption: Factors influencing bromopyridine reactivity.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Selective cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,5-Disubstituted Pyridines: Advantages of (2,5-Dibromopyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, the strategic synthesis of polysubstituted pyridines is a cornerstone of modern medicinal chemistry. The pyridine scaffold is a privileged structure found in numerous pharmaceuticals. This guide provides an objective comparison of (2,5-Dibromopyridin-3-yl)methanol and its parent compound, 2,5-dibromopyridine, in the synthesis of 3,5-disubstituted pyridines, with a focus on regioselective cross-coupling reactions.
The primary advantage of this compound lies in the directing and stabilizing effects of the hydroxymethyl group at the 3-position. This functional group can influence the regioselectivity of cross-coupling reactions and provides a valuable handle for further synthetic transformations.
Performance Comparison in Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In the case of dihalogenated pyridines, achieving regioselectivity is a key challenge. The following data, based on established principles of pyridine chemistry and results from analogous systems, compares the expected outcomes for the mono-arylation of this compound and 2,5-dibromopyridine.
Table 1: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity (C2 vs. C5) |
| This compound | Phenylboronic acid | (5-Bromo-3-(phenyl)pyridin-2-yl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | High for C2 |
| 2,5-Dibromopyridine | Phenylboronic acid | 2-Phenyl-5-bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-90 | Good for C2 |
| This compound | 4-Methoxyphenylboronic acid | (5-Bromo-3-(4-methoxyphenyl)pyridin-2-yl)methanol | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 80-90 | High for C2 |
| 2,5-Dibromopyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-85 | Good for C2 |
The hydroxymethyl group in this compound is expected to enhance the regioselectivity for substitution at the C2 position due to steric hindrance and potential electronic effects, leading to cleaner reactions and higher yields of the desired isomer.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of the Product from Protocol 1
The remaining bromine at the C5 position can be subsequently functionalized, for instance, via a Buchwald-Hartwig amination.
Materials:
-
(5-Bromo-3-(aryl)pyridin-2-yl)methanol (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add the bromopyridine derivative and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Sequential Cross-Coupling
Caption: Sequential cross-coupling workflow for synthesizing 3,5-disubstituted pyridines.
A Theoretical and Comparative Guide to the Reactivity of (2,5-Dibromopyridin-3-yl)methanol
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. This guide provides a comprehensive analysis of the theoretical reactivity of (2,5-Dibromopyridin-3-yl)methanol, a versatile, yet under-documented, trifunctional pyridine derivative. By examining its predicted electronic properties and comparing them with alternative reagents, this document aims to provide a predictive framework for its application in organic synthesis, supported by experimental data from closely related analogues.
Theoretical Reactivity Profile of this compound
The reactivity of this compound is governed by the interplay of its three functional groups: two bromine atoms at positions 2 and 5, and a hydroxymethyl group at position 3, all on an electron-deficient pyridine ring.
Electronic Properties and Reactive Sites:
Theoretical calculations on substituted pyridines, such as HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) and MEP (Molecular Electrostatic Potential) analyses, provide insights into the molecule's reactivity. For this compound, we can predict the following:
-
LUMO Distribution: The LUMO is expected to have significant lobes on the carbon atoms bearing the bromine atoms (C-2 and C-5), indicating these are the primary sites for nucleophilic attack or oxidative addition in metal-catalyzed reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of these positions.
-
HOMO Distribution: The HOMO is likely to be localized on the pyridine ring and the oxygen atom of the hydroxymethyl group, suggesting these are the sites for electrophilic attack.
-
Molecular Electrostatic Potential (MEP): An MEP map would likely show electron-deficient regions (blue) around the C-Br bonds, particularly at the 2- and 5-positions, confirming their susceptibility to nucleophilic attack. An electron-rich region (red) would be expected around the oxygen atom of the hydroxymethyl group, indicating its nucleophilic and hydrogen-bonding capabilities.
Predicted Reactivity at Different Positions:
Based on studies of 2,5-dibromopyridine and related compounds, a clear difference in reactivity between the two bromine atoms is anticipated.
-
C-2 Position: The bromine at the 2-position is generally more reactive in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom.
-
C-5 Position: The bromine at the 5-position is typically more susceptible to halogen-metal exchange reactions, for instance, with butyllithium. This selectivity is influenced by factors such as solvent and concentration.[1]
-
Hydroxymethyl Group: The primary alcohol at the 3-position offers a site for various transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to other functional groups like ethers or amines.[2]
Comparison with Alternative Reagents
The choice of a building block in a synthetic route depends on the desired substitution pattern and the required reactivity. Here, we compare this compound with other commercially available substituted pyridines.
| Reagent | Structure | Key Reactive Sites and Selectivity | Common Applications | Advantages | Disadvantages |
| This compound | ![]() | C-2 (more reactive in cross-coupling), C-5 (more reactive in metal-halogen exchange), C-3-CH₂OH (oxidation, substitution) | Sequential and site-selective functionalization of the pyridine ring. | Offers three distinct points for diversification. | Limited commercial availability and published reactivity data. |
| 2,5-Dibromopyridine | ![]() | C-2 (more reactive in cross-coupling), C-5 (more reactive in metal-halogen exchange) | Synthesis of 2,5-disubstituted pyridines.[3] | Commercially available and well-documented reactivity.[4][5] | Lacks the third functional group for further modification. |
| (6-Bromopyridin-3-yl)methanol | ![]() | C-6 (cross-coupling), C-3-CH₂OH (oxidation, substitution) | Synthesis of 6-substituted pyridin-3-yl methanol derivatives. | Commercially available. | Only two points for diversification. |
| 2-Chloro-5-iodo-3-methylpyridine | ![]() | C-5 (more reactive in cross-coupling due to C-I bond), C-2 (less reactive) | Orthogonal synthesis of polysubstituted pyridines. | Differential reactivity of halogens allows for selective reactions. | Different halogen atoms may require optimization of reaction conditions. |
Key Experimental Protocols
The following are detailed experimental protocols for key reactions, adapted from literature on structurally similar compounds.
Suzuki-Miyaura Cross-Coupling (Predicted Selective Reaction at C-2)
This protocol is adapted from the Suzuki-Miyaura coupling of other bromopyridines.[6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the 1,4-dioxane/water solvent mixture.
-
Stir the reaction mixture at 80-90 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Cross-Coupling (Predicted Selective Reaction at C-2)
This protocol is based on Sonogashira couplings of similar bromopyridines.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and Et₃N, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until completion.
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Oxidation of the Hydroxymethyl Group
This is a standard protocol for the oxidation of primary alcohols.[2]
Materials:
-
This compound (1.0 equiv)
-
Manganese dioxide (MnO₂) (10 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add this compound and DCM.
-
Add activated MnO₂ in portions with stirring.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dibromo-3-pyridinecarboxaldehyde.
Visualizing Reactivity and Synthetic Pathways
The following diagrams illustrate the predicted reactivity and potential synthetic transformations of this compound.
Caption: Predicted reactivity sites of this compound.
Caption: Potential synthetic transformations from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of palladium catalysts for (2,5-Dibromopyridin-3-yl)methanol coupling
A comparative study of palladium catalysts is essential for optimizing the synthesis of complex molecules derived from (2,5-Dibromopyridin-3-yl)methanol, a versatile building block in pharmaceutical and materials science. The functionalization of this molecule through palladium-catalyzed cross-coupling reactions allows for the introduction of diverse substituents. The choice of the palladium catalyst system, which includes a palladium precursor and a ligand, is critical for achieving high yields, selectivity, and broad substrate scope.[1]
This guide provides a comparative overview of various palladium catalysts for common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Due to the limited availability of direct comparative studies on this compound, this guide incorporates data from analogous reactions with structurally similar dihalogenated pyridines to offer a predictive framework for catalyst selection and reaction optimization.[2]
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental method for forming carbon-carbon bonds. The choice of catalyst is crucial for controlling regioselectivity, especially with a substrate containing two bromine atoms at different positions. Generally, the reaction conditions can be tuned to favor substitution at the more reactive C-Br bond.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 33-63 | A versatile catalyst for various arylboronic acids.[3][4] |
| PdCl₂(dppf) | Arylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids with dihalopyridines.[5] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active system, allowing for lower catalyst loading.[5] |
| Pd/IPr | Arylboronic acid | Various | Various | RT-100 | - | Moderate to Good | Effective for C4-selective Suzuki-Miyaura cross-couplings of 2,4-dichloropyridines.[6] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. The efficiency of this reaction is highly dependent on the catalyst, co-catalyst (often a copper salt), and base.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Terminal Alkyne | Et₃N | DMF | 100 | 3 | 72-96 | Highly efficient for the coupling of 2-amino-3-bromopyridines.[7] |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N | CH₃CN | 70 | 2 | >80 | A common and effective catalyst system.[8] |
| PdCl₂(PPh₃)₂ | Terminal Alkyne | TBAF | Solvent-free | RT | - | Moderate to Excellent | Copper- and amine-free conditions, effective for various aryl halides.[9] |
| [DTBNpP]Pd(crotyl)Cl | Terminal Alkyne | TMP | DMSO | RT | 0.5-1.5 | up to 97 | Air-stable precatalyst for room-temperature, copper-free couplings.[10] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds, which are prevalent in biologically active compounds. The choice of ligand is particularly critical in this reaction to overcome challenges associated with the coordination of the pyridine nitrogen to the palladium center.[11]
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / (±)-BINAP | N-alkyl/aryl phthalimide | Cs₂CO₃ | Toluene | 110 | 18 | 40-51 | Moderate yields for the amination of 2-bromopyridin-3-amine analogues.[12] |
| Pd(OAc)₂ / dppp | tert-butyl piperazine-1-carboxylate | NaOtBu | Toluene | - | - | - | An effective system for amination of 2-bromopyridine derivatives.[13] |
| BippyPhos / [Pd(cinnamyl)Cl]₂ | Various amines | - | - | - | - | - | Broad scope for amination of (hetero)aryl chlorides.[14] |
| Pd/CM-phos | Arylamines, cyclic/acyclic amines | K₂CO₃ | t-BuOH | 120 | - | Good to Excellent | Effective for the amination of aryl mesylates.[15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A reaction vessel is charged with this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).[3] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture, such as 1,4-dioxane and water, is added via syringe.[16] The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 12 hours).[3] After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with brine. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[17]
General Procedure for Sonogashira Cross-Coupling
To a reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), and a copper co-catalyst (e.g., CuI, 5.0 mol%).[7] Add a degassed solvent such as DMF, followed by this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and a base (e.g., Et₃N).[7] The mixture is stirred at the appropriate temperature (e.g., 100 °C) for the required duration (e.g., 3 hours).[7] Upon completion, the reaction mixture is cooled, filtered through a pad of celite, and the solvent is removed in vacuo. The residue is then purified by column chromatography to yield the desired product.
General Procedure for Buchwald-Hartwig Amination
A flask is charged with the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the appropriate phosphine ligand (e.g., (±)-BINAP, 5-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.2 eq.).[12][13] The flask is purged with an inert gas. A solvent such as toluene is added, followed by this compound (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.). The mixture is heated to the specified temperature (e.g., 110 °C) and stirred for the designated time (e.g., 18 hours).[12] After cooling, the mixture is diluted with an organic solvent, washed with water and brine, and the organic layer is dried and concentrated. The final product is isolated via column chromatography.
Visualizations
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.[5]
Caption: Generalized catalytic cycle for a cross-coupling reaction.[1][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions [article.sapub.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
Comparative Analysis of the Biological Activities of Bromopyridine-Derived Compounds
A detailed examination of the therapeutic potential of synthetic derivatives of brominated pyridines, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform future drug discovery and development efforts.
Researchers in medicinal chemistry are in a constant search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. Among the vast landscape of heterocyclic compounds, pyridine derivatives hold a prominent place due to their presence in numerous approved drugs. The introduction of bromine atoms onto the pyridine ring offers a versatile handle for synthetic modification and can significantly influence the biological activity of the resulting molecules. This guide focuses on the biological activities of compounds derived from brominated pyridine methanols and related structures, providing a comparative analysis for researchers, scientists, and drug development professionals.
While direct studies on the biological activity of compounds specifically derived from (2,5-Dibromopyridin-3-yl)methanol are not extensively documented in publicly available literature, a broader examination of derivatives from related bromopyridine precursors reveals significant therapeutic potential across several key areas: anticancer, antimicrobial, and enzyme inhibition. This comparison will explore the structure-activity relationships of these related compounds to infer the potential of and guide future research into derivatives of this compound.
Anticancer Activity: A Tale of Two Scaffolds
The antiproliferative properties of brominated pyridine derivatives have been investigated against various cancer cell lines. Notably, derivatives of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide and certain 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines have shown promising results.
A study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives demonstrated significant cytotoxic activity against the A549 human lung cancer cell line.[1] One of the synthesized compounds, IIB , exhibited a half-maximal inhibitory concentration (IC50) value of 0.229 μM, which was more than tenfold lower than the reference drug, imatinib (IC50 = 2.479 μM).[1] This highlights the potential of this particular scaffold in developing potent anticancer agents.
In a separate investigation, a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides were synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines.[2] Among the tested compounds, 4e and 4f displayed excellent activity against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC50 values in the low micromolar range (1 to 10 μM), comparable to the standard drugs 5-fluorouracil and etoposide.[2]
| Compound Class | Test Compound | Cancer Cell Line | IC50 (μM) | Reference Drug | Reference Drug IC50 (μM) |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | IIB | A549 | 0.229 | Imatinib | 2.479 |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | 4e | MCF-7 | 1 - 10 | 5-Fluorouracil | - |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | 4f | SK-MEL-28 | 1 - 10 | Etoposide | - |
Table 1: Comparative Anticancer Activity of Bromopyridine Derivatives.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Bromopyridine derivatives have shown potential in this area, with notable activity against both bacteria and fungi.
Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were also screened for their antibacterial and antifungal activities.[1] Compound IIC demonstrated the highest efficacy, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 μg/mL against various bacterial and fungal strains.[1] The presence of a methoxy group in the structure of IIC was suggested to contribute to its enhanced activity.[1]
Another study focused on pyridothienopyrimidine derivatives, which were evaluated against a panel of five bacterial and five fungal strains.[3][4] Several of these compounds exhibited significant antimicrobial activity. In a related study, a series of pyridothienopyrimidine derivatives showed potent activity, particularly against Gram-negative bacteria, with some compounds demonstrating dual inhibition of E. coli DNA gyrase and topoisomerase IV.[5] For instance, compounds 4a and 4b showed potent dual inhibition with IC50 values of 3.44 µM and 5.77 µM against DNA gyrase, and 14.46 µM and 14.89 µM against topoisomerase IV, respectively.[5]
| Compound Class | Test Compound | Microbial Strain(s) | MIC (μg/mL) |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | IIC | Bacteria & Fungi | 16 - 128 |
| Pyridothienopyrimidine Derivatives | 3a | Bacteria & Fungi | 4 - 16 |
| Pyridothienopyrimidine Derivatives | 5a | Bacteria & Fungi | 4 - 16 |
| Pyridothienopyrimidine Derivatives | 9b | Bacteria & Fungi | 4 - 16 |
Table 2: Comparative Antimicrobial Activity of Bromopyridine Derivatives.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. Bromophenol derivatives, which share structural similarities with the broader class of brominated aromatic compounds, have been investigated as inhibitors of clinically relevant enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE).
A study on novel bromophenol derivatives synthesized from (2-bromo-4,5-dimethoxyphenyl)methanol revealed potent inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase.[6] The synthesized compounds exhibited inhibitory constants (Ki) in the nanomolar range against these enzymes. Specifically, Ki values ranged from 2.53 to 25.67 nM against hCA I, 1.63 to 15.05 nM against hCA II, and 6.54 to 24.86 nM against AChE.[6] These findings suggest that brominated aromatic scaffolds could be promising starting points for the development of inhibitors for these enzymes, which are implicated in conditions like glaucoma, epilepsy, and Alzheimer's disease.[6]
| Compound Class | Target Enzyme | Ki Range (nM) |
| Bromophenol Derivatives | hCA I | 2.53 - 25.67 |
| Bromophenol Derivatives | hCA II | 1.63 - 15.05 |
| Bromophenol Derivatives | AChE | 6.54 - 24.86 |
Table 3: Enzyme Inhibitory Activity of Bromophenol Derivatives.
Experimental Protocols
Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives[1]
The synthesis of these derivatives involved a multi-step process. The core structure was assembled using ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as starting materials. The reactions were carried out using either trimethylamine as a classical catalyst or magnesium oxide nanoparticles as a green catalyst. The structures of the final compounds were confirmed by FT-IR, 1H-NMR, and 13C-NMR spectroscopy.
Anticancer Activity Assessment (MTT Assay)[1]
The in vitro anticancer activity of the synthesized compounds was evaluated against the A549 human lung cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The cells were seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, the MTT solution was added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured using a microplate reader to determine the cell viability and calculate the IC50 values.
Antimicrobial Activity Assessment (Broth Microdilution Method)[1][3][4]
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method. Serial dilutions of the compounds were prepared in a 96-well microtiter plate. A standardized inoculum of the test microorganisms was added to each well. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Enzyme Inhibition Assays[6]
The inhibitory activities of the bromophenol derivatives against hCA I, hCA II, and AChE were determined using established spectrophotometric methods. For the carbonic anhydrase isoforms, the assay measured the inhibition of the enzyme-catalyzed hydration of p-nitrophenyl acetate. The acetylcholinesterase inhibition assay was based on Ellman's method, which measures the reaction of thiocholine, a product of acetylcholine hydrolysis, with 5,5'-dithiobis(2-nitrobenzoic acid). The IC50 and Ki values were calculated from the dose-response curves.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for the creation of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, highlighting the key reaction steps.
Caption: Generalized synthetic scheme for pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.
Logical Workflow for Biological Activity Screening
The process of evaluating the biological activity of newly synthesized compounds typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for the biological evaluation of novel chemical compounds.
References
- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Properties of Substituted Pyyridylmethanols and Alternatives
For researchers and professionals in drug development and chemical sciences, a comprehensive understanding of the spectral characteristics of molecules is paramount for identification, characterization, and quality control. This guide provides a comparative analysis of the spectral data for substituted pyridylmethanols and their structural alternatives, including benzyl alcohol, furfuryl alcohol, and thiophen-2-ylmethanol. The data presented herein is sourced from publicly available spectral databases and is intended to serve as a valuable reference for laboratory work.
Introduction to Substituted Pyridylmethanols and Their Alternatives
Substituted pyridylmethanols are a class of heterocyclic compounds containing a pyridine ring and a hydroxymethyl group. The position of the substituent on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its spectral features. For comparative purposes, we have selected three key alternatives:
-
Benzyl alcohol: An aromatic alcohol that serves as a fundamental carbocyclic analogue.
-
Furfuryl alcohol: A five-membered heterocyclic alcohol containing an oxygen atom, offering a different heteroatomic influence.
-
Thiophen-2-ylmethanol: A five-membered heterocyclic alcohol with a sulfur atom, providing another variation in heterocycle composition.
The comparison of these compounds will highlight the impact of the aromatic ring system and the resident heteroatom on the spectral data.
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectral data for the compounds discussed in this guide.
Caption: A flowchart illustrating the process of sample preparation, spectral data acquisition using various techniques, and the subsequent analysis and comparison of the obtained spectral data.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, IR, and mass spectrometry data for selected pyridylmethanols and their alternatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity |
| 3-Pyridinemethanol [1] | H2 | 8.44 | s |
| H4 | 7.71 | d | |
| H5 | 7.26 | dd | |
| H6 | 8.36 | d | |
| CH₂ | 4.67 | s | |
| OH | 5.53 | s | |
| 4-Pyridinemethanol | H2, H6 | 8.50 | d |
| H3, H5 | 7.28 | d | |
| CH₂ | 4.70 | s | |
| OH | 5.40 | t | |
| Benzyl Alcohol | Aromatic | 7.24-7.38 | m |
| CH₂ | 4.58 | s | |
| OH | - | - | |
| Furfuryl Alcohol | H3 | 6.29 | dd |
| H4 | 6.39 | dd | |
| H5 | 7.57 | dd | |
| CH₂ | 4.41 | d | |
| OH | 5.22 | t | |
| Thiophen-2-ylmethanol [2] | H3 | 6.90-7.00 | m |
| H4 | 6.94-6.97 | m | |
| H5 | 7.22-7.29 | m | |
| CH₂ | 4.78 | s | |
| OH | 2.25 | s |
Infrared (IR) Spectroscopy Data
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Key characteristic absorption bands are reported in wavenumbers (cm⁻¹).
| Compound | O-H Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C-H (sp³) Stretch (cm⁻¹) | C=C/C=N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 3-Pyridinemethanol | ~3300 (broad) | ~3050 | ~2900 | ~1600, 1480 | ~1030 |
| 4-Pyridinemethanol [3] | ~3280 (broad) | ~3030 | ~2870 | ~1605, 1500 | ~1040 |
| Benzyl Alcohol [4] | ~3350 (broad) | ~3030 | ~2870 | ~1600, 1495, 1455 | ~1015 |
| Furfuryl Alcohol [5] | ~3350 (broad) | ~3120 | ~2920 | ~1500 | ~1010 |
| Thiophen-2-ylmethanol [6] | ~3300 (broad) | ~3100 | ~2900 | ~1520, 1420 | ~1000 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and structure.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 3-Pyridinemethanol [7] | 109 | 108, 80, 79, 52 |
| 4-Pyridinemethanol [8] | 109 | 108, 80, 79, 52 |
| Benzyl Alcohol [9] | 108 | 107, 79, 77, 51 |
| Furfuryl Alcohol [5] | 98 | 97, 81, 69, 53, 41 |
| Thiophen-2-ylmethanol [6] | 114 | 113, 97, 85, 81, 58 |
Experimental Protocols
To ensure the reproducibility of spectral data, standardized experimental protocols are essential. The following are representative methodologies for the key experiments cited in this guide.
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of the analyte.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analyte (5-10 mg)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically 4-5 cm).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
Acquisition Parameters: Set the following typical acquisition parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Number of Scans: 8 to 16 scans for a concentrated sample.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction of the resulting Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum by setting the TMS signal to 0 ppm (or the residual solvent peak to its known chemical shift). Integrate the peaks and identify the chemical shifts and coupling constants.
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of a liquid or solid sample.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Analyte (liquid or solid)
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application:
-
For liquids: Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
For solids: Place a small amount of the solid powder onto the crystal and apply pressure using the ATR's pressure clamp to ensure good contact.
-
-
Data Acquisition:
-
Number of Scans: Typically 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
-
Spectrum Collection: Initiate the scan to collect the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform baseline correction if necessary.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
-
Analysis: Identify the characteristic absorption bands and compare them with known literature values or spectral libraries.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile components of a sample and identify them based on their mass spectra.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar column like DB-5ms)
-
Helium (carrier gas)
-
Analyte
-
Solvent for dilution (e.g., dichloromethane, methanol)
-
Microsyringe for injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., 1 mg/mL).
-
GC-MS Setup: Set the following typical instrument parameters:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: e.g., 50:1 (adjust based on sample concentration).
-
Carrier Gas Flow Rate: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Analysis: Inject the sample into the GC. The components will be separated in the column and then detected by the mass spectrometer.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the analyte. Examine the mass spectrum of the corresponding peak and compare it with spectral libraries (e.g., NIST, Wiley) for identification. Analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a foundational comparison of the spectral properties of substituted pyridylmethanols and selected alternatives. The presented data and experimental protocols offer a valuable resource for researchers in the fields of chemistry and drug development. The distinct spectral signatures of these compounds, arising from their unique electronic and structural features, underscore the power of spectroscopic methods in molecular characterization. For more in-depth analysis, it is always recommended to consult comprehensive spectral databases and perform independent experimental verification.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl alcohol [webbook.nist.gov]
- 5. 2-Furanmethanol [webbook.nist.gov]
- 6. 2-Thiophenemethanol [webbook.nist.gov]
- 7. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Benzyl alcohol [webbook.nist.gov]
Safety Operating Guide
Proper Disposal of (2,5-Dibromopyridin-3-yl)methanol: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for (2,5-Dibromopyridin-3-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a brominated organic compound and a pyridine derivative. Due to its chemical nature, it is classified as a hazardous halogenated organic waste and requires specific handling and disposal protocols.[1][2] Improper disposal can lead to significant environmental harm and may violate regulations.[1] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[3]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound can cause serious eye and skin irritation and may lead to respiratory irritation.[4][5][6][7] It is also harmful if swallowed.[5][6]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn at all times when handling this substance:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[5] | Protects against splashes and dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[8] | Prevents skin contact and absorption. |
| Body Protection | A lab coat, apron, or coveralls.[8] | Protects against contamination of personal clothing. |
| Respiratory Protection | A suitable respirator should be used if dust or vapors are generated.[5][7] | Prevents inhalation of the compound. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Eyewash stations and safety showers must be readily accessible.[5][7]
Step-by-Step Disposal Protocol
The following steps provide a clear guide for the safe disposal of this compound and its contaminated materials.
-
Waste Segregation:
-
All waste containing this compound must be categorized as Halogenated Organic Waste .[1][2]
-
Crucially, do not mix this waste with non-halogenated organic waste, as this can create toxic byproducts during disposal.[1]
-
Keep it separate from aqueous solutions, acids, bases, and strong oxidizing agents.[1][9][10][11]
-
-
Waste Collection:
-
Container Management:
-
Final Disposal:
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
| Spill Size | Procedure |
| Minor Spill | 1. Alert personnel in the immediate vicinity. 2. If the substance is flammable, extinguish all nearby ignition sources.[1] 3. Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][5][13] 4. Carefully collect the absorbed material and place it into a designated and labeled hazardous waste container.[1][14] |
| Major Spill | 1. Immediately evacuate the area. 2. Contact your institution's emergency response team or local emergency services.[14] |
The following diagram illustrates the workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. uwyo.edu [uwyo.edu]
- 9. fishersci.com [fishersci.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for Handling (2,5-Dibromopyridin-3-yl)methanol
Hazard Summary:
(2,5-Dibromopyridin-3-yl)methanol is expected to possess hazards similar to other brominated pyridine compounds. These include:
Combustion of this compound may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][3]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[4][5][6] Inspect for tears or punctures before each use. |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect skin from contact.[4][5] |
| Respiratory | Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][6] |
Operational Plan: Handling this compound
Strict adherence to the following operational workflow is crucial for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is essential in the event of accidental exposure.
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4] Seek medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill Management:
For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[6] Do not use combustible materials. Clean the spill area with a suitable solvent and then wash with soap and water. Report all spills to the laboratory supervisor. For larger spills, evacuate the area and follow institutional emergency protocols.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips) and spill cleanup materials, must be treated as hazardous waste.[8]
-
Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[6]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[3]
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. (3,6-Dibromopyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




